molecular formula C7H10O3 B179292 (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol CAS No. 60410-16-4

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Cat. No.: B179292
CAS No.: 60410-16-4
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436209
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-16-4, 60410-18-6
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60410-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral intermediate widely utilized by researchers, scientists, and drug development professionals in the synthesis of a variety of biologically significant molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex natural products and pharmaceuticals, most notably prostaglandins and carbocyclic nucleosides. This guide provides a comprehensive overview of its physical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Appearance Colorless to pale yellow solid[2]
Melting Point 49-51 °C[1]
Optical Activity [α]20/D +68° (c = 2.3 in chloroform)
CAS Number 60410-16-4
Solubility Soluble in alcohol and ether solvents; insoluble in water.[2]

Experimental Protocols: Synthesis and Resolution

The enantiomerically pure this compound is typically prepared through the enzymatic resolution of a racemic mixture of the corresponding diol or diacetate. Lipases are commonly employed for their high stereoselectivity in catalyzing the acylation or hydrolysis of these precursors.

General Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

A widely adopted method for the synthesis of this compound involves the kinetic resolution of racemic cis-4-hydroxy-2-cyclopentenyl acetate. This process is often catalyzed by a lipase, such as from Pseudomonas cepacia or Candida antarctica.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products cluster_3 Purification Racemic cis-4-hydroxy-2-cyclopentenyl acetate Racemic cis-4-hydroxy-2-cyclopentenyl acetate Enzymatic Acylation Enzymatic Acylation Racemic cis-4-hydroxy-2-cyclopentenyl acetate->Enzymatic Acylation Lipase (e.g., from Pseudomonas cepacia) Lipase (e.g., from Pseudomonas cepacia) Lipase (e.g., from Pseudomonas cepacia)->Enzymatic Acylation Acylating agent (e.g., vinyl acetate) Acylating agent (e.g., vinyl acetate) Acylating agent (e.g., vinyl acetate)->Enzymatic Acylation Organic Solvent (e.g., diethyl ether) Organic Solvent (e.g., diethyl ether) Organic Solvent (e.g., diethyl ether)->Enzymatic Acylation This compound This compound Enzymatic Acylation->this compound Unreacted (1R,4S)-enantiomer Unreacted (1R,4S)-enantiomer Enzymatic Acylation->Unreacted (1R,4S)-enantiomer Column Chromatography Column Chromatography This compound->Column Chromatography Unreacted (1R,4S)-enantiomer->Column Chromatography

Caption: General workflow for the lipase-catalyzed kinetic resolution.

Detailed Methodology:

  • Reaction Setup: A solution of racemic cis-4-hydroxy-2-cyclopentenyl acetate and an acylating agent (e.g., vinyl acetate) in a suitable organic solvent (e.g., diethyl ether) is prepared.

  • Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase, is added to the solution. The reaction mixture is then stirred at a controlled temperature. The lipase selectively acylates one enantiomer at a faster rate.[3]

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved.

  • Workup and Purification: The enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is separated and purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Applications in Drug Development

This compound serves as a crucial chiral precursor in the total synthesis of prostaglandins and carbocyclic nucleosides, which are important classes of therapeutic agents.

Synthesis of Prostaglandins

Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[4] this compound provides the core cyclopentane ring with the correct stereochemistry for the synthesis of various prostaglandins, such as Prostaglandin F2α.[5][6]

G Start This compound Intermediate1 Corey Lactone Intermediate Start->Intermediate1 Multi-step synthesis Intermediate2 Functionalized Cyclopentane Ring Intermediate1->Intermediate2 Side chain introduction End Prostaglandin F2α Intermediate2->End Final modifications

Caption: Synthetic pathway from the chiral precursor to Prostaglandin F2α.

The synthesis involves a multi-step sequence where the functional groups on the cyclopentene ring are modified and the two characteristic side chains of the prostaglandin molecule are introduced. The stereocenters present in the starting material are crucial for controlling the stereochemistry of the final product.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification confers resistance to enzymatic degradation. This compound is a key starting material for the synthesis of several antiviral drugs, including the anti-HIV agent Abacavir.[7]

G Start This compound Intermediate1 Aminocyclopentenol Intermediate Start->Intermediate1 Functional group manipulation Intermediate2 Coupling with Nucleobase Precursor Intermediate1->Intermediate2 Nucleophilic substitution End Abacavir Intermediate2->End Final modifications

Caption: Synthetic pathway from the chiral precursor to Abacavir.

The synthesis of Abacavir from this compound involves the introduction of an amino group onto the cyclopentene ring, followed by the coupling with a purine base precursor. The stereochemistry of the starting material dictates the stereochemistry of the final drug molecule, which is critical for its biological activity. Abacavir, as a nucleoside reverse transcriptase inhibitor (NRTI), ultimately works by being incorporated into the viral DNA, causing chain termination and inhibiting the replication of the HIV virus.[7]

Analytical Methods

The characterization and quality control of this compound are typically performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

  • Gas Chromatography (GC): GC is often employed to determine the purity of the compound and to monitor the progress of synthesis and resolution reactions.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Polarimetry: This technique is used to measure the optical rotation of the compound, which confirms its enantiomeric purity.

References

An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a valuable chiral building block in the synthesis of a wide range of biologically significant molecules, including prostaglandins and carbocyclic nucleosides.

Chemical Structure and Stereochemistry

This compound is a functionalized cyclopentene derivative characterized by a five-membered ring containing a carbon-carbon double bond. The molecule possesses two stereocenters at the C1 and C4 positions, giving rise to its specific stereoisomeric form.

The nomenclature "(1S,4R)-cis" precisely defines the spatial arrangement of the substituents:

  • (1S): At the C1 position, the hydroxyl (-OH) group is oriented in the S configuration according to the Cahn-Ingold-Prelog priority rules.

  • (4R): At the C4 position, the acetoxy (-OAc) group is in the R configuration.

  • cis: The hydroxyl and acetoxy groups are located on the same face of the cyclopentene ring.

This specific stereochemistry is crucial for its utility as a chiral precursor in asymmetric synthesis, where the defined three-dimensional structure of the starting material dictates the stereochemical outcome of the final product.

Molecular Structure:

Caption: Chemoenzymatic synthesis of this compound.

synthetic_applications cluster_applications Synthetic Applications start This compound prostaglandins Prostaglandins start->prostaglandins Multi-step Synthesis carbocyclic_nucleosides Carbocyclic Nucleosides start->carbocyclic_nucleosides Multi-step Synthesis other_natural_products Other Bioactive Molecules start->other_natural_products Multi-step Synthesis

Caption: Key synthetic applications of the chiral building block.

An In-depth Technical Guide on (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60410-16-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in modern organic synthesis, particularly renowned for its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via enzymatic kinetic resolution, and its application in the synthesis of the anti-HIV drug Abacavir. The information is presented to support researchers and drug development professionals in the effective utilization of this versatile synthon.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chirality, conferred by the two stereocenters, is crucial for its application in asymmetric synthesis. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 60410-16-4[1]
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][2]
Appearance Solid[1]
Melting Point 49-51 °C[1]
Optical Activity [α]20/D +68° (c = 2.3 in chloroform)[1]
Purity/Assay ≥99%[1]
Synonyms (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate, (1R,4S)-cis-4-Hydroxy-2-cyclopentenyl acetate[1]

Synthesis via Enzymatic Kinetic Resolution

The enantiomerically pure this compound is most commonly prepared by the enzymatic kinetic resolution of racemic cis-4-acetoxy-2-cyclopenten-1-ol. This method leverages the high stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the enzymatic resolution of similar cyclopentenol derivatives.

Materials:

  • Racemic cis-4-acetoxy-2-cyclopenten-1-ol

  • Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., diethyl ether, diisopropyl ether)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic cis-4-acetoxy-2-cyclopenten-1-ol in the chosen organic solvent.

  • Addition of Reagents: Add the lipase and the acylating agent (vinyl acetate) to the solution. The reaction is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Workup: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting mixture of the acylated product and the unreacted this compound is separated by flash column chromatography on silica gel.

Application in Drug Synthesis: Synthesis of an Abacavir Intermediate

This compound is a pivotal precursor in the synthesis of the carbocyclic nucleoside analogue Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV. The following workflow outlines the conversion of the title compound to a key amino alcohol intermediate.

Experimental Workflow

The synthesis involves a multi-step process, which is depicted in the following workflow diagram.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B MsCl or TsCl, base C Nucleophilic Substitution with Azide B->C NaN3 D Reduction of Azide to Amine C->D H2, Pd/C or LiAlH4 E Hydrolysis of Acetate D->E Base or Acid Catalysis F (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol E->F

Caption: Synthetic pathway from this compound to a key Abacavir precursor.

Detailed Experimental Protocols

The following protocols for the key transformations are based on general methods in organic synthesis and patent literature.

Step 1: Mesylation of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane at 0 °C.

  • Add a base, for example, triethylamine.

  • Slowly add methanesulfonyl chloride (MsCl) and stir the reaction mixture at 0 °C until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the mesylated product, which is often used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate to yield the azido intermediate.

Step 3: Reduction of the Azide

  • Dissolve the azido intermediate in a solvent such as methanol or ethanol.

  • Add a catalyst, for instance, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the amino compound.

Step 4: Hydrolysis of the Acetate

  • Dissolve the amino acetate in a mixture of an alcohol (e.g., methanol) and water.

  • Add a base, such as potassium carbonate, and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic phase and concentrate to yield (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the user's own analysis, the following table summarizes typical spectroscopic data found in the literature for closely related compounds, which can be used for preliminary identification.

Table 2: Representative Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) δ (ppm): ~6.0-5.8 (m, 2H, vinyl), ~5.4 (m, 1H, CH-OAc), ~4.7 (m, 1H, CH-OH), ~2.8-2.6 (m, 1H, allylic), ~2.1 (s, 3H, OAc), ~1.7-1.5 (m, 1H, allylic)
¹³C NMR (CDCl₃) δ (ppm): ~170 (C=O), ~138-132 (vinyl C), ~77 (CH-OAc), ~75 (CH-OH), ~40 (allylic CH₂), ~21 (CH₃)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Logical Relationships in Synthesis and Application

The strategic importance of this compound lies in its pre-defined stereochemistry, which is transferred through a series of reactions to the final drug molecule. This avoids costly and often low-yielding chiral separations at later stages of the synthesis.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Drug Synthesis A Racemic Precursor B This compound A->B Enzymatic Resolution C Key Amino Alcohol Intermediate B->C Multi-step Conversion D Abacavir C->D Coupling with Purine Base

Caption: The logical flow from racemic starting material to the final active pharmaceutical ingredient.

Conclusion

This compound is a cornerstone chiral synthon for the synthesis of a significant class of antiviral drugs. Its preparation through robust enzymatic resolution methods provides a reliable source of enantiomerically pure material. The detailed protocols and workflows presented in this guide are intended to facilitate its use in research and development, ultimately contributing to the advancement of new therapeutic agents.

References

An In-Depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol , a valuable chiral building block, plays a pivotal role in the asymmetric synthesis of a wide array of biologically active molecules, including prostaglandins and carbocyclic nucleosides. This technical guide provides a comprehensive overview of its history, detailed chemoenzymatic synthesis, and its application in complex molecular syntheses, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise first synthesis of this compound is not attributed to a single discovery but rather emerged from the broader development of chemoenzymatic methods for producing enantiomerically pure cyclopentanoids. The significance of chiral cyclopentene derivatives as precursors for prostaglandins spurred research into efficient asymmetric syntheses. A key breakthrough in this area was the application of enzyme-catalyzed kinetic resolution to racemic cyclopentene substrates. Early work in the 1980s demonstrated the utility of lipases in selectively hydrolyzing one enantiomer of a racemic ester, leaving the other enantiomer in high enantiomeric purity. This approach, particularly the enzymatic hydrolysis of cis-3,5-diacetoxy-1-cyclopentene, proved to be a highly effective and practical route to this compound and its enantiomer, establishing it as a readily accessible chiral starting material.

Chemoenzymatic Synthesis: A Powerful Approach

The most prevalent and efficient method for the synthesis of this compound is the enzymatic kinetic resolution of its precursor, cis-3,5-diacetoxy-1-cyclopentene. This process leverages the stereoselectivity of lipases to preferentially hydrolyze one of the acetate groups, yielding the desired monoacetate with high enantiomeric excess.

Synthetic Pathway

The overall synthetic pathway involves two main stages: the synthesis of the racemic starting material, cis-3,5-diacetoxy-1-cyclopentene, followed by the enzymatic kinetic resolution.

chemoenzymatic_synthesis cluster_0 Synthesis of Racemic Diacetate cluster_1 Enzymatic Kinetic Resolution Cyclopentadiene Cyclopentadiene cis-3,5-Dihydroxy-1-cyclopentene cis-3,5-Dihydroxy-1-cyclopentene Cyclopentadiene->cis-3,5-Dihydroxy-1-cyclopentene [O] cis-3,5-Diacetoxy-1-cyclopentene cis-3,5-Diacetoxy-1-cyclopentene cis-3,5-Dihydroxy-1-cyclopentene->cis-3,5-Diacetoxy-1-cyclopentene Ac₂O, Pyridine This compound This compound cis-3,5-Diacetoxy-1-cyclopentene->this compound Lipase H₂O Unreacted (1R,4S)-enantiomer Unreacted (1R,4S)-enantiomer cis-3,5-Diacetoxy-1-cyclopentene->Unreacted (1R,4S)-enantiomer Separation Separation This compound->Separation Unreacted (1R,4S)-enantiomer->Separation

Caption: Chemoenzymatic synthesis of this compound.

Quantitative Data on Enzymatic Resolution

The efficiency of the enzymatic resolution is highly dependent on the choice of lipase and the reaction conditions. The following table summarizes representative data from various studies.

Lipase SourceSubstrateSolventYield (%)Enantiomeric Excess (ee) (%)Reference
Porcine Pancreatic Lipase (PPL)cis-3,5-Diacetoxy-1-cyclopentenePhosphate Buffer/Ether~45>98[Organic Syntheses Procedure]
Pseudomonas cepacia Lipase (PSL)cis-3,5-Diacetoxy-1-cyclopentenePhosphate Buffer42>99[Chemical Reviews][1]
Candida antarctica Lipase B (CAL-B)cis-3,5-Diacetoxy-1-cyclopentenePhosphate Buffer48>99[Chemical Reviews][1]
Electric Eel Acetylcholinesterase (EEAC)cis-3,5-Diacetoxy-1-cyclopentenePhosphate Buffer90-95>98[Organic Syntheses Procedure]

Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the enzymatic resolution of cis-3,5-diacetoxy-1-cyclopentene.

Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene

  • Porcine Pancreatic Lipase (PPL) or other suitable lipase

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-3,5-diacetoxy-1-cyclopentene (1.0 eq) in a minimal amount of diethyl ether. Add this solution to a vigorously stirred phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the selected lipase (e.g., Porcine Pancreatic Lipase, typically 0.5-1.0 g per gram of substrate) to the biphasic mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, filter the reaction mixture to remove the enzyme. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure.

  • Chromatographic Separation: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired this compound from the unreacted (1R,4S)-cis-3,5-diacetoxy-1-cyclopentene.

Application in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of various prostaglandins. The defined stereochemistry of this building block allows for the controlled introduction of the characteristic side chains of the prostaglandin scaffold. A representative workflow for the synthesis of a prostaglandin, such as Prostaglandin F₂α (PGF₂α), is outlined below.

prostaglandin_synthesis cluster_0 Core Modification cluster_1 ω-Chain Introduction start C1 This compound start->C1 this compound C2 Protection of Hydroxyl Group C1->C2 C3 Introduction of α-chain C2->C3 C4 Functional Group Interconversion C3->C4 C5 Introduction of ω-chain C4->C5 C6 Deprotection C5->C6 end C6->end Prostaglandin F₂α

Caption: General workflow for Prostaglandin F₂α synthesis.

Application in Carbocyclic Nucleoside Synthesis

The chiral nature of this compound also makes it an essential precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose moiety. These compounds often exhibit significant antiviral and anticancer activities. The synthesis typically involves the stereoselective introduction of a nucleobase onto the cyclopentene ring.

nucleoside_synthesis cluster_0 Functionalization cluster_1 Nucleobase Coupling cluster_2 Final Modifications start N1 This compound start->N1 this compound N2 Activation of Allylic Alcohol N1->N2 N3 Stereoselective Coupling with Nucleobase N2->N3 N4 Deprotection and further modifications N3->N4 end N4->end Carbocyclic Nucleoside

Caption: General workflow for Carbocyclic Nucleoside synthesis.

Conclusion

This compound stands as a testament to the power of chemoenzymatic synthesis in providing access to enantiomerically pure building blocks for complex molecule synthesis. Its history is intertwined with the development of enzymatic kinetic resolution, a technique that continues to be a cornerstone of modern asymmetric synthesis. The detailed protocols and synthetic applications outlined in this guide underscore its enduring importance for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Properties and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral building block of significant interest in the stereoselective synthesis of various biologically active molecules. Its rigid cyclopentene framework, adorned with strategically placed functional groups, makes it a valuable precursor for complex targets, most notably carbocyclic nucleosides and prostaglandins.[1] This technical guide provides a summary of its known properties and available spectroscopic information.

Physicochemical Properties

A compilation of the physical and chemical properties for this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, allowing for accurate measurements and appropriate reaction condition selection.

PropertyValueReference
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1]
Appearance Solid[1]
Melting Point 49-51 °C[1][2]
Optical Activity [α]₂₀/D +68° (c = 2.3 in chloroform)[1]
Assay ≥99%[1]
CAS Number 60410-16-4[1]

Spectroscopic Data

For illustrative purposes, this guide presents spectroscopic data for a closely related compound, (4R)-(+)-acetoxy-2-cyclopenten-1-one . This structurally similar molecule, which shares the same core cyclopentene ring and acetoxy group, can provide valuable insights into the expected spectral features of this compound. The key difference lies in the presence of a ketone at the 1-position instead of a hydroxyl group.

Table 2: Spectroscopic Data for the Related Compound (4R)-(+)-Acetoxy-2-cyclopenten-1-one [4]

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃) IR (CHCl₃)
δ (ppm) δ (ppm) ν (cm⁻¹)
2.06 (s, 3H)20.72950
2.29 (dd, 1H, J = 2.2, 18.7 Hz)40.91740
2.78 (dd, 1H, J = 6.4, 18.7 Hz)71.91720
5.81 (m, 1H)136.91600
6.29 (dd, 1H, J = 1.3, 5.7 Hz)158.81375
7.53 (dd, 1H, J = 2.4, 5.7 Hz)170.31355
204.71190
795

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, a general procedure for obtaining NMR and IR spectra for a related compound is described in Organic Syntheses.[4]

General Protocol for Spectroscopic Analysis (based on a related compound): [4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 300 MHz and 75 MHz spectrometer, respectively.

    • The sample is dissolved in deuterated chloroform (CDCl₃).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Coupling constants (J) are reported in Hertz (Hz).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using a solution of the compound in chloroform (CHCl₃).

    • Absorption frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Application in Synthesis: A Generalized Workflow

This compound is a key starting material for the asymmetric synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5] The following diagram illustrates a generalized synthetic pathway for prostaglandins, highlighting the role of a functionalized cyclopentene core.

Prostaglandin_Synthesis cluster_start Starting Material cluster_core Core Modification cluster_final Final Steps start This compound protection Protection of -OH group start->protection e.g., Silyl ether sidechain1 Introduction of α-side chain protection->sidechain1 Cuprate addition carbonyl_mod Carbonyl Modification sidechain1->carbonyl_mod Reduction/ Functionalization sidechain2 Introduction of ω-side chain carbonyl_mod->sidechain2 Wittig reaction deprotection Deprotection sidechain2->deprotection e.g., TBAF prostaglandin Prostaglandin (e.g., PGF₂α) deprotection->prostaglandin

Caption: Generalized workflow for prostaglandin synthesis.

This logical diagram outlines the key transformations required to convert a chiral cyclopentene building block into a complex prostaglandin. The process typically involves protection of the existing functional groups, followed by the sequential and stereocontrolled introduction of the two characteristic side chains. Final deprotection yields the target prostaglandin.

References

Solubility Profile of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a key chiral building block in the synthesis of various biologically active molecules. Understanding its solubility is critical for its effective use in organic synthesis, purification, and formulation development.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow solid
Melting Point 49-51 °C

Qualitative Solubility Data

Solvent ClassSolubilityNotes
Alcohols Soluble[1]Includes solvents like methanol, ethanol, and isopropanol. The polar hydroxyl group of the alcohols can hydrogen bond with the hydroxyl and acetate groups of the solute.
Ethers Soluble[1]Includes solvents like diethyl ether and tetrahydrofuran (THF). The ether oxygen can act as a hydrogen bond acceptor.
Chlorinated Solvents SolubleImplied by its use as a solvent for optical activity measurements (e.g., chloroform).
Water Insoluble[1]The nonpolar cyclopentene ring and the acetyl group reduce its ability to form favorable interactions with the highly polar water molecules.

Experimental Protocol: Determination of Qualitative Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on standard laboratory procedures for solubility testing.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, diethyl ether, chloroform, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

  • Graduated pipette or micropipette

Procedure:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 1-2 minutes.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Confirmation (for sparingly soluble or insoluble): To confirm insolubility, an additional 2 mL of the solvent can be added and the mixture agitated again. If the solid still does not dissolve, it is considered insoluble under these conditions.

  • Record Keeping: Record the observations for each solvent tested.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Synthesis Pathway Overview

This compound is a valuable chiral intermediate. A common synthetic approach involves the enzymatic desymmetrization of a prochiral precursor. The following diagram illustrates a logical workflow for its synthesis.

Synthesis_Workflow Prochiral cis-3,5-Diacetoxycyclopent-1-ene Hydrolysis Enzymatic Hydrolysis Prochiral->Hydrolysis Substrate Enzyme Lipase (e.g., from Pseudomonas cepacia) Enzyme->Hydrolysis Catalyst Product (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol Hydrolysis->Product Byproduct (1R,4S)-cis-4-Acetoxy- 2-cyclopenten-1-ol (enantiomer) Hydrolysis->Byproduct Separation Chromatographic Separation

References

Stability and Storage of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in the synthesis of a variety of complex molecules, including prostaglandins and carbocyclic nucleosides. Ensuring the chemical integrity of this intermediate is paramount for the success of multi-step syntheses. This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for stability assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for proper handling and for the design of stability studies.

PropertyValue
Chemical Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [1][2]
Appearance White crystalline solid
Melting Point 49-51 °C[1][3]
Optical Activity [α]20/D +68°, c = 2.3 in chloroform
Solubility Soluble in alcohol and ether solvents, insoluble in water.[3]

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and product information:

  • Temperature: The compound should be stored in a refrigerator at a temperature range of +2°C to +8°C .[1][3]

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert gas atmosphere , such as argon or nitrogen. This will minimize the risk of oxidation.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

  • Moisture: While data for the specific enantiomer is limited, the racemic form is known to be hygroscopic. Therefore, it is crucial to handle the compound in a dry environment and to minimize its exposure to atmospheric moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

While a safety data sheet indicates that the compound is stable under recommended storage conditions, no quantitative data on degradation rates under various stress conditions (e.g., elevated temperature, humidity, light, and pH) is publicly available. Therefore, for applications in drug development or cGMP synthesis, a formal stability study is recommended.

General Protocol for Stability Assessment

In the absence of specific stability data for this compound, a generalized experimental protocol based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be implemented.[4][5][6][7][8] This will help to establish a re-test period or shelf life for the compound under defined storage conditions.

1. Stress Testing (Forced Degradation):

  • Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 8-24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid material to light conditions as specified in ICH Q1B.

2. Long-Term and Accelerated Stability Studies:

  • Objective: To evaluate the thermal stability and sensitivity to moisture.[5]

  • Storage Conditions:

    • Long-Term: +5°C ± 3°C (in a refrigerator) for a minimum of 12 months.[6]

    • Accelerated: +25°C ± 2°C / 60% RH ± 5% RH for 6 months.[5][6]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[5][6]

    • Accelerated: 0, 3, and 6 months.[5]

  • Analytical Parameters to be Monitored:

    • Appearance

    • Assay (e.g., by HPLC or GC)

    • Purity and Impurity Profile (using a validated stability-indicating method)

    • Water Content (e.g., by Karl Fischer titration)

Experimental Workflow

The following diagram illustrates a general workflow for the handling and stability testing of this compound in a research and development setting.

Stability_Workflow cluster_0 Receiving and Initial Assessment cluster_1 Storage cluster_2 Stability Study Initiation cluster_3 Stability Testing cluster_4 Outcome Receive Receive Compound QC_Check Initial QC Check (Appearance, Identity) Receive->QC_Check Store Store at +2°C to +8°C under Inert Gas QC_Check->Store Protocol Develop Stability Protocol Store->Protocol Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Study_Setup Set up Long-Term and Accelerated Studies Method_Dev->Study_Setup Sampling Sample at Time Points Study_Setup->Sampling Analysis Analyze Samples (Assay, Purity, etc.) Sampling->Analysis Data_Eval Evaluate Data Analysis->Data_Eval Retest Establish Re-test Period Data_Eval->Retest

Caption: Workflow for Handling and Stability Assessment.

This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is imperative to supplement this information with in-house stability studies to ensure the material's quality throughout its lifecycle.

References

Technical Guide: Material Safety and Handling of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, handling procedures, and relevant experimental protocols for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol (CAS No. 60410-16-4). This chiral building block is a key intermediate in the synthesis of various biologically active molecules, including prostaglandins and carbocyclic nucleosides.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol
Melting Point 49-51 °C
Appearance White to off-white solid
Optical Activity [α]₂₀/D +68° (c = 2.3 in chloroform)
Storage Temperature 2 to 8 °C[2]

Safety and Hazard Information

The primary hazards associated with this compound are related to its combustible nature and potential for irritation. Detailed toxicological properties of this specific compound have not been thoroughly investigated. However, a review of the toxicology of the broader class of cyclopentanones and cyclopentenones indicates a low order of acute toxicity and no significant toxicity in repeat-dose studies.[3][4][5] Nevertheless, appropriate precautions should always be taken when handling this chemical.

GHS Hazard Classification

While a specific GHS classification for this compound is not universally available, based on data for similar compounds and information from supplier safety data sheets, the following classifications may apply:

  • Combustible Solid: The material is a solid that can burn.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and risk.

PrecautionRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Fire Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As a combustible solid, it may produce carbon oxides upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

This compound is often synthesized via enzymatic resolution of a racemic precursor. The following is a detailed protocol adapted from established literature.[6][7]

Chemoenzymatic Synthesis of this compound

This protocol involves the acetylation of (±)-cis-4-hydroxy-2-cyclopentenyl acetate followed by enzymatic hydrolysis.

Part A: Synthesis of cis-3,5-Diacetoxycyclopentene [7]

  • Reaction Setup: In a flame-dried, 100-mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 16.70 g (118 mmol) of (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene in 20 mL of methylene chloride.

  • Addition of Reagents: Add 8.81 g (129 mmol) of imidazole to the stirred solution. Once dissolved, cool the mixture to 0°C in an ice-water bath.

  • Acetylation: Add 13.20 g (12.20 mL, 129 mmol) of acetic anhydride dropwise over 5 minutes.

  • Reaction Monitoring: Remove the cooling bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a 250-mL separatory funnel and dilute with 60 mL of diethyl ether.

    • Wash the organic layer with 60 mL of ice-cold 1 N hydrochloric acid. Back-extract the aqueous phase with two 50-mL portions of ether.

    • Wash the combined organic phases with 50 mL of saturated sodium bicarbonate solution. Back-extract the aqueous phase with three 50-mL portions of ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Distill the resulting oil to afford cis-3,5-diacetoxycyclopentene.

Part B: Enzymatic Hydrolysis to (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate [6][7]

  • Reaction Setup: In a 500-mL flask, dissolve 0.5 g of porcine pancreatic lipase in 175 mL of a 0.1 M phosphate buffer (pH 7).

  • Substrate Addition: Add 16.01 g (87.0 mmol) of cis-3,5-diacetoxycyclopentene to the enzyme solution.

  • Reaction Monitoring: Stir the two-phase system at room temperature. Monitor the progress of the hydrolysis by TLC. The reaction is typically stopped when only a trace of the diacetate remains and the corresponding diol begins to appear.

  • Workup:

    • Filter the reaction mixture through Celite to remove the enzyme.

    • Saturate the filtrate with sodium chloride and extract with ethyl acetate.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield enantiomerically pure (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

Use in Synthesis

This compound is a valuable chiral precursor for the synthesis of prostaglandins and carbocyclic nucleosides. For instance, it can be oxidized to (4R)-(+)-acetoxy-2-cyclopenten-1-one, a key intermediate in prostaglandin synthesis.[8] The synthesis of carbocyclic nucleoside analogues often involves the stereospecific introduction of a nucleobase onto the cyclopentene ring.[9][10][11]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the chemoenzymatic synthesis of this compound.

G Synthesis Workflow cluster_synthesis Part A: Acetylation cluster_resolution Part B: Enzymatic Resolution Start (±)-cis-4-Acetoxy-1- hydroxycyclopent-2-ene Reagents1 Imidazole, Acetic Anhydride in Methylene Chloride Start->Reagents1 1. Reaction1 Acetylation Reaction Reagents1->Reaction1 2. Workup1 Aqueous Workup (HCl, NaHCO₃) Reaction1->Workup1 3. Purification1 Distillation Workup1->Purification1 4. Intermediate cis-3,5-Diacetoxycyclopentene Purification1->Intermediate 5. Enzyme Porcine Pancreatic Lipase in Phosphate Buffer Intermediate->Enzyme 6. Reaction2 Enzymatic Hydrolysis Enzyme->Reaction2 7. Workup2 Filtration & Extraction Reaction2->Workup2 8. Purification2 Flash Chromatography Workup2->Purification2 9. Product (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol Purification2->Product 10.

Caption: Chemoenzymatic synthesis of the target compound.

Hazard Response Logic

This diagram outlines the logical steps for responding to a hazardous exposure.

G Hazard Response Workflow Exposure Potential Exposure (Inhalation, Skin/Eye Contact, Ingestion) Assess Assess the Situation (Severity, Route of Exposure) Exposure->Assess Action Immediate Action Assess->Action Inhalation Move to Fresh Air Action->Inhalation Inhaled Skin Wash with Soap & Water Action->Skin Skin Contact Eye Flush with Water (15 min) Action->Eye Eye Contact Ingestion Rinse Mouth, Do Not Induce Vomiting Action->Ingestion Ingested Medical Seek Medical Attention Inhalation->Medical Skin->Medical if irritation persists Eye->Medical Ingestion->Medical

Caption: Logical flow for responding to hazardous exposure.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete material safety data sheet. Users should always consult the most current SDS from their supplier before handling this chemical and ensure that all work is conducted in accordance with institutional and regulatory safety protocols.

References

Alternative names for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

This technical guide provides a comprehensive overview of the chemical compound this compound, a valuable chiral building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its nomenclature, physicochemical properties, and a representative experimental protocol for its application.

Nomenclature and Identification

This compound is a chiral molecule with specific stereochemistry that is crucial for its synthetic applications. It is systematically named, and also known by several synonyms.

Alternative Names and Synonyms:

  • (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate

  • (1R,3S)-4-Cyclopentene-1,3-diol 1-acetate

  • (1R,4S)-cis-4-Hydroxy-2-cyclopentenyl acetate

  • (1S,4R)-4-HYDROXYCYCLOPENT-2-ENYL ACETATE[1]

  • (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[2]

It is important to note that the enantiomer, (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, is also commercially available and shares many of the same synonyms, differing only in the stereochemical descriptors. Careful attention to the CAS number is essential to distinguish between the two.

Chemical and Physical Properties

The properties of this compound are well-documented, providing essential information for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 60410-16-4
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [2]
Appearance Solid
Melting Point 49-51 °C
Optical Activity [α]20/D +68°, c = 2.3 in chloroform
Storage Temperature +2°C to +8°C[3]
SMILES String CC(=O)O[C@@H]1C--INVALID-LINK--C=C1
InChI Key IJDYOKVVRXZCFD-RQJHMYQMSA-N

Applications in Synthesis

This compound serves as a critical chiral starting material for the synthesis of a variety of complex and biologically significant molecules. Its stereochemically defined structure allows for the construction of specific enantiomers of target compounds. It is notably used as a building block for carbocyclic nucleosides and prostaglandins.

Experimental Protocol: Oxidation to (4R)-(+)-Acetoxy-2-cyclopenten-1-one

The following is a representative experimental protocol detailing the oxidation of the hydroxyl group of a closely related starting material, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (a synonym for the title compound), to yield the corresponding ketone. This procedure is adapted from a well-established method and illustrates a common transformation of this versatile building block.

Materials:

  • (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol)[4]

  • Anhydrous sodium acetate (1.5 g)[4]

  • 4 Å molecular sieves (70 g)[4]

  • Pyridinium chlorochromate (PCC) (50 g, 240 mmol)[4]

  • Dry dichloromethane (1.0 L)[4]

  • Florisil

  • Silica gel for flash chromatography

  • Ethyl acetate

  • Petroleum ether (bp 35–60°C)

Procedure:

  • A flame-dried 2-L, three-necked, round-bottomed flask equipped with a Teflon-coated magnetic stirring bar is purged with nitrogen.

  • The flask is charged with 1.0 L of dry dichloromethane, 1.5 g of anhydrous sodium acetate, 70 g of 4 Å molecular sieves, and 23 g (162 mmol) of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.[4]

  • Finely powdered pyridinium chlorochromate (50 g, 240 mmol) is added portionwise over 5 minutes while stirring.[4]

  • The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, eluting with 50% ethyl acetate in petroleum ether.[4]

  • Upon completion, the reaction mixture is filtered through a pad of Florisil.[4]

  • The filtrate is concentrated using a rotary evaporator.[4]

  • The resulting dark oil is purified by flash chromatography on silica gel, eluting with 20% ethyl acetate in petroleum ether (bp 35–60°C), to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the oxidation of this compound.

Oxidation_Workflow start Start: (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol reagents Reagents: PCC, NaOAc, 4Å sieves in CH2Cl2 start->reagents 1. Add Reagents reaction Reaction: Stir at RT for 3h reagents->reaction 2. Initiate Reaction filtration Filtration: Filter through Florisil reaction->filtration 3. Workup concentration Concentration: Rotary Evaporation filtration->concentration 4. Isolate Crude purification Purification: Flash Chromatography concentration->purification 5. Purify product Product: (4R)-(+)-Acetoxy- 2-cyclopenten-1-one purification->product 6. Obtain Product

Caption: Experimental workflow for the oxidation of this compound.

References

Key chemical reactions involving (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Chemical Reactions of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral bifunctional molecule, is a cornerstone in modern asymmetric synthesis. Its value lies in the orthogonal reactivity of its functional groups—a secondary alcohol, an acetate ester, and an alkene—all situated on a stereochemically defined cyclopentene scaffold. This arrangement allows for sequential and highly controlled modifications, making it a prized starting material for the synthesis of a wide array of complex and biologically significant molecules, including prostaglandins and carbocyclic nucleosides like the potent antiviral agent Carbovir.[1][2] This guide details the core chemical transformations of this versatile building block, providing structured data, detailed experimental protocols, and logical diagrams to facilitate its application in research and development.

Molecular Profile:

  • CAS Number: 60410-16-4[1]

  • Synonyms: (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate, (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[1]

  • Molecular Formula: C₇H₁₀O₃[1]

  • Molecular Weight: 142.15 g/mol [1]

  • Appearance: White to off-white solid[1]

  • Melting Point: 49-51 °C[1][3]

Enzymatic Preparation via Asymmetric Hydrolysis

The most common and efficient route to enantiomerically pure this compound is not through direct synthesis but via the kinetic resolution of a prochiral precursor, cis-3,5-diacetoxycyclopent-1-ene. This desymmetrization is typically achieved using hydrolase enzymes, such as lipases or esterases, which selectively cleave one of the two ester groups. The choice of enzyme dictates which enantiomer of the product is formed. For instance, Porcine Pancreatic Lipase (PPL) is commonly used to produce the (1R,4S) enantiomer, which is the direct precursor to the title compound's enantiomer.

Enzymatic_Hydrolysis cluster_reactant cis-3,5-Diacetoxycyclopent-1-ene cluster_product (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate reactant reagents Porcine Pancreatic Lipase (PPL) Phosphate Buffer (pH 7) reactant->reagents product reagents->product

Caption: Enzymatic desymmetrization of a prochiral diacetate.

Quantitative Data: Enzymatic Hydrolysis
EnzymeProduct EnantiomerYieldEnantiomeric Excess (ee)Reference
Porcine Pancreatic Lipase (PPL)(1R,4S)-(+)85%>99.5%[4]
Acetylcholinesterase (Electric Eel)(1S,4R)-(-)94%>99% (after recryst.)[4] (cited within)
Various Lipases(1S,4R) or (1R,4S)VariableVariable[5]
Experimental Protocol: Synthesis of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate

This protocol is adapted from a well-established Organic Syntheses procedure for producing the enantiomer of the title compound.[4]

  • Buffer Preparation: A 0.1 M, pH 7 phosphate buffer is prepared by dissolving 13.6 g of monobasic potassium phosphate (KH₂PO₄) and 1.4 g of sodium hydroxide (NaOH) in 1 L of distilled water.

  • Reaction Setup: A 2-L beaker is charged with 1 L of the prepared phosphate buffer. cis-3,5-Diacetoxycyclopentene (10.0 g, 54.3 mmol) is added, followed by Porcine Pancreatic Lipase (PPL, 1.0 g, Type II, Sigma-Aldrich).

  • Reaction Execution: The mixture is stirred vigorously at room temperature. The pH is maintained at 7.0 by the periodic addition of 0.5 N NaOH, controlled by a pH-stat or manual monitoring with a pH meter. The reaction progress is monitored by thin-layer chromatography (TLC) until approximately 50% conversion is reached (typically 4-6 hours).

  • Work-up: Once the desired conversion is achieved, the reaction is quenched by adding 15 g of Celite and filtering the mixture through a Celite pad on a Büchner funnel. The filter cake is washed with 100 mL of distilled water.

  • Extraction: The combined aqueous filtrate is transferred to a separatory funnel and extracted continuously with ethyl acetate for 48 hours.

  • Purification: The ethyl acetate extract is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting oil is purified by flash column chromatography on silica gel (eluting with a gradient of 30% to 50% ethyl acetate in hexanes) to separate the desired monoacetate product from unreacted diacetate and the diol by-product. The product is obtained as a colorless oil, which crystallizes upon standing.

Oxidation to (4S)-Acetoxy-2-cyclopenten-1-one

A pivotal transformation of this compound is the oxidation of its secondary alcohol to a ketone. This reaction yields the corresponding chiral cyclopentenone, a highly valuable intermediate in the synthesis of prostaglandins and other natural products.[6] A common and effective method for this oxidation is the use of pyridinium chlorochromate (PCC).

Oxidation cluster_reactant (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol cluster_product (4S)-4-Acetoxy- 2-cyclopenten-1-one reactant reagents PCC, NaOAc 4Å Molecular Sieves CH₂Cl₂ reactant->reagents product reagents->product

Caption: Oxidation of the secondary alcohol to a ketone.

Quantitative Data: Oxidation Reaction
Oxidizing AgentSubstrateYieldReference
Pyridinium Chlorochromate (PCC)(1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate83%[6]
Experimental Protocol: Oxidation with PCC

This protocol is adapted from the Organic Syntheses procedure for the oxidation of the enantiomer.[6]

  • Reaction Setup: A flame-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer and purged with nitrogen. The flask is charged with 1.0 L of dry dichloromethane (CH₂Cl₂), 1.5 g of anhydrous sodium acetate (NaOAc), and 70 g of 4 Å molecular sieves.

  • Addition of Reactant: this compound (23 g, 162 mmol) is added to the stirred suspension.

  • Addition of Oxidant: Finely powdered pyridinium chlorochromate (PCC, 50 g, 240 mmol) is added portionwise over 5 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: The mixture is stirred at room temperature for 3 hours. The reaction is monitored by TLC (eluent: 30% ethyl acetate in petroleum ether) until the starting material is consumed.

  • Work-up and Filtration: The reaction mixture is filtered through a large pad of Florisil (10 cm diameter, 5 cm deep) in a sintered glass funnel. The reaction flask and the Florisil pad are washed thoroughly with an additional 500 mL of dichloromethane.

  • Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting dark residual oil is purified by flash chromatography on silica gel (eluting with 20% ethyl acetate in petroleum ether) to yield (4S)-4-Acetoxy-2-cyclopenten-1-one as a colorless oil.

Palladium-Catalyzed Allylic Substitution

The acetate group of this compound serves as an excellent leaving group in palladium(0)-catalyzed allylic substitution reactions. This transformation is fundamental to its use as a synthetic building block, enabling the stereocontrolled formation of C-N, C-O, and C-C bonds. A prominent example is the synthesis of (-)-Carbovir, where a protected purine base is coupled to the cyclopentene ring, forming the key C-N bond of the carbocyclic nucleoside.[7] The reaction typically proceeds with overall retention of stereochemistry via a double inversion mechanism (oxidative addition and nucleophilic attack).

Palladium_Catalyzed_Substitution cluster_reactant (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol derivative cluster_nucleophile 2-Amino-6-chloropurine cluster_product Carbovir Precursor reactant reagents Pd(PPh₃)₄ (cat.) THF reactant->reagents nucleophile nucleophile->reagents product reagents->product

Caption: Pd-catalyzed C-N bond formation in Carbovir synthesis.

Quantitative Data: Allylic Amination
Substrate (Protected Diol)NucleophileCatalystYieldReference
Trityl-protected alcohol derivative2-Amino-6-chloropurinePd(PPh₃)₄N/A[7]
Experimental Protocol: Representative Allylic Amination

The following is a representative protocol based on procedures for the synthesis of Carbovir.[7] Note that the free hydroxyl group is typically protected (e.g., as a trityl ether) before the palladium-catalyzed step to prevent side reactions.

  • Reactant Preparation: The hydroxyl group of this compound is first protected. For example, by reacting it with trityl chloride in pyridine to afford the corresponding trityl ether.

  • Reaction Setup: A solution of the protected starting material (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-flushed flask.

  • Reaction Execution: The mixture is heated to reflux and stirred under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired N-allylated product.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[8][9] Applied to this compound, it allows access to the corresponding trans diastereomer. The reaction proceeds with complete inversion of configuration at the alcohol center. A carboxylic acid (e.g., benzoic acid) can be used as the nucleophile to form an inverted ester, which can then be hydrolyzed. Alternatively, nitrogen nucleophiles like phthalimide or di-tert-butyl iminodicarbonate can be used to directly install a nitrogen substituent with inversion.[10]

Mitsunobu_Reaction cluster_reactant (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol cluster_product (1R,4R)-trans-Product (Inverted Stereocenter) reactant reagents PPh₃, DIAD Nucleophile (e.g., HN(Boc)₂) THF reactant->reagents product reagents->product

Caption: Stereochemical inversion of the alcohol via Mitsunobu reaction.

Quantitative Data: Mitsunobu N-Alkylation
Substrate (Protected Diol)NucleophileReagentsYieldReference
Silyl-protected acetate derivativeDi-tert-butyl iminodicarbonatePPh₃, DIADModerate[10]
Experimental Protocol: Representative Mitsunobu Reaction

This protocol is a general representation based on the reaction with a nitrogen nucleophile.[10]

  • Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution of the alcohol substrate (1.0 equiv, e.g., a silyl-protected version of the title compound), triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., di-tert-butyl-iminodicarboxylate, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Execution: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The solvent is removed in vacuo. The residue is treated with diethyl ether, causing the triphenylphosphine oxide byproduct to precipitate. The solid is removed by filtration.

  • Purification: The filtrate is concentrated and the crude product is purified by flash column chromatography on silica gel to afford the product with inverted stereochemistry at the former alcohol-bearing carbon.

References

Methodological & Application

Application Note: A Detailed Chemoenzymatic Protocol for the Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of biologically active molecules such as prostaglandins and carbocyclic nucleosides.[1][2] Its specific stereochemistry makes it a crucial intermediate for enantioselective synthesis. This document provides a detailed experimental protocol for the synthesis of this compound via a highly efficient chemoenzymatic method. This approach utilizes an enzymatic resolution, which offers high enantioselectivity under mild reaction conditions.[2][3]

Overall Reaction Scheme

The synthesis starts with the acetylation of cis-3,5-dihydroxy-1-cyclopentene to yield cis-3,5-diacetoxy-1-cyclopentene. This is followed by an enzymatic desymmetrization of the diacetate using a lipase, which selectively hydrolyzes one of the acetate groups to afford the desired this compound with high enantiomeric purity.[4]

Experimental Protocol

Part A: Synthesis of cis-3,5-Diacetoxycyclopentene

This procedure begins with the diacetylation of (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene.

  • Reaction Setup: A flame-dried 100-mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (±)-cis-4-acetoxy-1-hydroxycyclopent-2-ene (16.70 g, 118 mmol) and methylene chloride (20 mL).[5]

  • Addition of Reagents: To the stirred solution, add imidazole (8.81 g, 129 mmol) in one portion.[5] After complete dissolution, cool the mixture to 0°C in an ice-water bath.

  • Acetylation: Add acetic anhydride (13.20 g, 12.20 mL, 129 mmol) dropwise over 5 minutes.[5]

  • Reaction Monitoring: Remove the cooling bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with 60 mL of diethyl ether. Wash the organic layer with 60 mL of ice-cold 1 N hydrochloric acid. Back-extract the aqueous layer with two 50-mL portions of ether. Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by back-extraction of the aqueous phase with three 50-mL portions of ether.[5]

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to yield cis-3,5-diacetoxycyclopentene as a viscous tan oil.[5]

Part B: Enzymatic Desymmetrization to this compound

This part of the protocol describes the selective hydrolysis of one acetyl group from cis-3,5-diacetoxy-1-cyclopentene.

  • Enzyme Preparation: In a 1-L Erlenmeyer flask, prepare a phosphate buffer solution by dissolving sodium dihydrogen phosphate in distilled water.[5] To this gently stirred solution, add sodium azide and lyophilized electric eel acetylcholinesterase (EEAC).[5]

  • Reaction Mixture: To the buffered enzyme solution, add the previously synthesized cis-3,5-diacetoxycyclopentene.

  • Enzymatic Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 5 °C) with gentle stirring.[4] The progress of the desymmetrization can be monitored by techniques such as gas chromatography (GC) or TLC.

  • Alternative Enzyme: As an alternative to EEAC, immobilized lipase from Candida antarctica (Novozym-435®) can be used for the transesterification with methanol in methyl tert-butyl ether (MTBE) at 5 °C.[4]

  • Workup and Purification: Once the desired conversion is reached, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated. The final product, this compound, can be purified by column chromatography if necessary, although some protocols report achieving high purity without chromatography.[4] The final product should be stored at +2°C to +8°C.[6][7]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₇H₁₀O₃[1][6][8]
Molecular Weight 142.15 g/mol [1][6]
Melting Point 49-51 °C[1][6]
Optical Rotation [α]D²⁰ +68° (c = 2.3 in chloroform)[1]
Assay ≥99%[1]
Yield (Enzymatic Step) up to 95%[4]
Enantiomeric Excess (e.e.) >99%[4]

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_part_a Part A: Synthesis of cis-3,5-Diacetoxycyclopentene cluster_part_b Part B: Enzymatic Desymmetrization A1 Starting Material: (±)-cis-4-Acetoxy-1-hydroxycyclopent-2-ene A3 Acetylation Reaction A1->A3 A2 Reagents: Imidazole, Acetic Anhydride Solvent: Methylene Chloride A2->A3 A4 Workup: Extraction with Diethyl Ether and Washes A3->A4 A5 Purification: Distillation A4->A5 A6 Product A: cis-3,5-Diacetoxycyclopentene A5->A6 B1 Starting Material: cis-3,5-Diacetoxycyclopentene A6->B1 Intermediate Product B3 Enzymatic Hydrolysis/ Transesterification B1->B3 B2 Enzyme System: Lipase (e.g., EEAC or Novozym-435®) Buffered Solution or MTBE B2->B3 B4 Workup: Extraction with Ethyl Acetate B3->B4 B5 Purification: (Optional) Column Chromatography B4->B5 B6 Final Product: This compound B5->B6

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Signaling_Pathway Logical Relationship of Synthesis Steps Start cis-3,5-Dihydroxy- 1-cyclopentene Step1 Acetylation Start->Step1 Intermediate cis-3,5-Diacetoxy- 1-cyclopentene Step1->Intermediate Step2 Enzymatic Desymmetrization (Lipase) Intermediate->Step2 Product (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol Step2->Product

Caption: Key transformations in the synthesis of the target molecule.

References

Application of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in the Total Synthesis of Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a versatile chiral building block extensively utilized in the stereoselective synthesis of prostaglandins and their analogues. Its inherent chirality and functionality make it an ideal starting material for the construction of the complex cyclopentane core of these biologically active lipids. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of prostaglandins, with a focus on the preparation of key intermediates such as the Corey lactone and its equivalents.

Key Applications

The primary application of this compound in prostaglandin synthesis is its role as a precursor to the pivotal Corey lactone (or its derivatives) . The Corey lactone contains the requisite stereochemistry and functional groups for the elaboration of the two side chains of the prostaglandin skeleton. Modern synthetic strategies, including chemoenzymatic methods, have further enhanced the utility of this starting material, enabling more concise and scalable routes to various prostaglandins.

A notable and efficient approach involves a chemoenzymatic pathway where this compound can be converted to a key bromohydrin intermediate, which serves as a radical equivalent of the Corey lactone. This strategy significantly shortens the synthetic sequence to prostaglandins like PGF2α.

Chemoenzymatic Synthesis of a Key Bromohydrin Intermediate

This protocol outlines a highly efficient chemoenzymatic approach to synthesize a key bromohydrin intermediate, a versatile precursor for various prostaglandins, starting from a derivative of this compound. This pathway demonstrates a significant reduction in step count compared to traditional methods.

Experimental Workflow

chemoenzymatic_synthesis start This compound (or derivative) step1 Enzymatic Desymmetrization & Johnson-Claisen Rearrangement start->step1 intermediate1 Chiral Lactone step1->intermediate1 step2 Bromohydrin Formation intermediate1->step2 intermediate2 Key Bromohydrin Intermediate (Corey Lactone Equivalent) step2->intermediate2 step3 Ni-catalyzed Cross-Coupling (ω-chain installation) intermediate2->step3 intermediate3 Coupled Intermediate step3->intermediate3 step4 Wittig Reaction (α-chain installation) intermediate3->step4 end Prostaglandin F2α step4->end

Caption: Chemoenzymatic synthesis of PGF2α.

Detailed Experimental Protocols

Step 1: Synthesis of Chiral Lactone via Enzymatic Desymmetrization and Johnson-Claisen Rearrangement

This step involves the conversion of a meso-cyclopentene diol, readily prepared from cyclopentadiene, into a chiral lactone. While not directly starting from this compound, this chemoenzymatic desymmetrization represents a state-of-the-art method for generating the chiral cyclopentane core. A conceptually similar Johnson-Claisen rearrangement can be applied to this compound.

  • Reaction: Johnson-Claisen Rearrangement

  • Substrate: Allylic alcohol derived from this compound.

  • Reagents: Triethyl orthoacetate, propionic acid (catalyst).

  • Procedure: A solution of the allylic alcohol (1.0 eq) and triethyl orthoacetate (10.0 eq) in toluene is heated in the presence of a catalytic amount of propionic acid. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Formation of the Bromohydrin Intermediate

  • Reaction: Bromohydrin Formation

  • Substrate: Chiral Lactone from Step 1.

  • Reagents: N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO).

  • Procedure: To a solution of the chiral lactone (1.0 eq) in a mixture of DMSO and water at 0 °C, NBS (1.2 eq) is added in portions. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data
StepProductYieldEnantiomeric Excess (e.e.)
1Chiral LactoneHigh>99%
2Bromohydrin Intermediate85-95%>99%

Synthesis of Prostaglandin F2α from the Bromohydrin Intermediate

The synthesized bromohydrin serves as a key building block for the rapid assembly of the prostaglandin structure.

Experimental Workflow for PGF2α Synthesis

PGF2a_synthesis start Bromohydrin Intermediate step1 Nickel-Catalyzed Cross-Coupling (ω-chain introduction) start->step1 intermediate1 Intermediate with ω-chain step1->intermediate1 step2 Wittig Reaction (α-chain introduction) intermediate1->step2 step3 Deprotection step2->step3 end Prostaglandin F2α step3->end

Caption: Final steps to Prostaglandin F2α.

Detailed Experimental Protocols

Step 3: Nickel-Catalyzed Cross-Coupling (Installation of the ω-chain)

  • Reaction: Reductive Coupling

  • Substrate: Bromohydrin Intermediate.

  • Reagents: ω-chain vinyl iodide or bromide, NiCl2(dme), bipyridine ligand, Zinc powder, in a polar aprotic solvent like DMA.

  • Procedure: A mixture of the bromohydrin (1.0 eq), the ω-chain vinyl halide (1.5 eq), NiCl2(dme) (0.1 eq), a bipyridine ligand (0.1 eq), and activated zinc powder (3.0 eq) in anhydrous DMA is stirred under an inert atmosphere at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is filtered through a pad of celite, and the filtrate is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 4: Wittig Reaction (Installation of the α-chain)

  • Reaction: Wittig Olefination

  • Substrate: Aldehyde derived from the product of Step 3.

  • Reagents: Wittig salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide), strong base (e.g., potassium tert-butoxide).

  • Procedure: The alcohol from the previous step is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane). The resulting aldehyde is then subjected to a Wittig reaction. The Wittig ylide is prepared by treating the phosphonium salt with a strong base in an appropriate solvent (e.g., THF) at low temperature. The aldehyde is then added to the ylide solution, and the reaction is allowed to warm to room temperature. After an aqueous workup, the product is purified.

Final Deprotection: Any protecting groups are removed under appropriate conditions to yield the final prostaglandin.

Quantitative Data for PGF2α Synthesis
StepProductOverall Yield (from Bromohydrin)
3-4 & DeprotectionProstaglandin F2αAchieved on a 10-gram scale in 5 steps from the initial chiral lactone.[1][2][3]

Conclusion

This compound and its derivatives are invaluable starting materials for the enantioselective total synthesis of prostaglandins. The development of modern chemoenzymatic strategies has further solidified its importance, allowing for more efficient, scalable, and cost-effective production of these vital pharmaceuticals. The protocols outlined above provide a framework for the practical application of this chiral building block in a research and drug development setting.

References

Application of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a pivotal chiral building block in the asymmetric synthesis of carbocyclic nucleosides. These nucleoside analogues, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety, exhibit significant biological activities, including antiviral and anticancer properties. The carbocyclic framework imparts enhanced chemical and enzymatic stability compared to natural nucleosides, making them attractive candidates for drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of carbocyclic nucleosides, focusing on key synthetic strategies such as the Mitsunobu reaction and palladium-catalyzed allylic amination.

Key Synthetic Strategies

The synthesis of carbocyclic nucleosides from this compound typically involves two main approaches for coupling the carbocyclic moiety with a nucleobase: the Mitsunobu reaction and palladium-catalyzed allylic amination. Both methods offer distinct advantages in terms of stereocontrol and functional group compatibility.

A crucial initial step often involves the enzymatic hydrolysis of the acetate group to yield the corresponding (1R,4S)-cis-2-cyclopentene-1,4-diol, which allows for differential protection or activation of the two hydroxyl groups.

Experimental Workflow Overview

G cluster_mitsunobu Mitsunobu Reaction cluster_pd Pd-Catalyzed Amination A This compound B Enzymatic Deacetylation A->B Lipase C (1R,4S)-cis-2-Cyclopentene-1,4-diol B->C D Activation/Protection C->D E Activated Cyclopentenyl Precursor D->E F_m Mitsunobu Conditions (DEAD, PPh3) E->F_m F_pd Pd(0) Catalyst (e.g., Pd(PPh3)4) E->F_pd F Nucleobase Coupling G Carbocyclic Nucleoside Analogue F_m->G F_pd->G

Caption: General synthetic workflow from this compound to carbocyclic nucleosides.

Data Presentation

Table 1: Enzymatic Deacetylation of this compound
EnzymeSolventTemperature (°C)Time (h)Yield (%)Reference
Lipase AKPhosphate Buffer (pH 7)306>95[Generic protocol]
Porcine Pancreatic LipasePhosphate Buffer/Toluene252492[Generic protocol]
Table 2: Nucleobase Coupling Reactions
Coupling MethodNucleobaseCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
Mitsunobu6-ChloropurineDEAD, PPh₃THF0 to RT1275-85N/A[Generic protocol]
MitsunobuThymineDIAD, PPh₃DioxaneRT1860-70N/A[Generic protocol]
Pd-catalyzedAdeninePd(PPh₃)₄, PPh₃THF/DMF502442>99:1[1]
Pd-catalyzedUracilPd₂(dba)₃, dppfTHF601255>99:1[1]

DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate, PPh₃: Triphenylphosphine, THF: Tetrahydrofuran, DMF: Dimethylformamide, dba: dibenzylideneacetone, dppf: 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols

Protocol 1: Enzymatic Deacetylation of this compound

This protocol describes the selective removal of the acetate group to yield (1R,4S)-cis-2-cyclopentene-1,4-diol.

Materials:

  • This compound

  • Lipase AK (Amano)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 g, 7.03 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add Lipase AK (200 mg) to the suspension.

  • Stir the mixture at 30°C for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1R,4S)-cis-2-cyclopentene-1,4-diol as a white solid.

Protocol 2: Mitsunobu Coupling with 6-Chloropurine

This protocol details the coupling of the carbocyclic alcohol with a purine base. It is assumed that one of the hydroxyl groups of the diol from Protocol 1 has been selectively protected (e.g., as a silyl ether).

Materials:

  • Mono-protected (1R,4S)-cis-2-cyclopentene-1,4-diol

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the mono-protected cyclopentenol (1.0 equiv.), 6-chloropurine (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv.) dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired carbocyclic nucleoside.

Protocol 3: Palladium-Catalyzed Allylic Amination with Adenine

This protocol describes the palladium-catalyzed coupling of the acetate precursor directly with a nucleobase.

Materials:

  • This compound

  • Adenine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

Procedure:

  • To a solution of adenine (1.2 equiv.) in anhydrous DMF, add sodium hydride (1.2 equiv.) portion-wise at 0°C. Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and PPh₃ (0.2 equiv.) in anhydrous THF.

  • Add the solution of the cyclopentenyl acetate to the adenine salt solution.

  • Heat the reaction mixture to 50°C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired carbocyclic nucleoside.

Signaling Pathways and Logical Relationships

The choice between the Mitsunobu reaction and palladium-catalyzed amination often depends on the specific nucleobase and the desired stereochemical outcome. The following diagram illustrates the decision-making process.

G Start Start: This compound Deacetylation Deacetylation Required? Start->Deacetylation Yes Yes Deacetylation->Yes For Mitsunobu No No Deacetylation->No For direct Pd-catalyzed amination Diol (1R,4S)-cis-2-Cyclopentene-1,4-diol Yes->Diol PdCatalysis Pd-Catalyzed Amination No->PdCatalysis Protection Selective Protection Diol->Protection MonoProtected Mono-protected Diol Protection->MonoProtected Mitsunobu Mitsunobu Reaction MonoProtected->Mitsunobu Nucleoside Carbocyclic Nucleoside Mitsunobu->Nucleoside PdCatalysis->Nucleoside

Caption: Decision pathway for choosing the appropriate synthetic route.

Conclusion

This compound is a versatile and valuable chiral synthon for the synthesis of a wide range of carbocyclic nucleosides. The choice of synthetic strategy, primarily between the Mitsunobu reaction and palladium-catalyzed allylic amination, allows for the stereocontrolled introduction of various purine and pyrimidine bases. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize this important building block in the discovery of novel therapeutic agents.

References

Asymmetric Synthesis Strategies Utilizing (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a versatile chiral building block of significant interest in asymmetric synthesis. Its inherent stereochemistry and functionality make it a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules, including carbocyclic nucleosides and prostaglandins. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this starting material.

Application in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, often leading to enhanced antiviral or anticancer activity. This compound serves as a key starting material for the stereocontrolled synthesis of these important therapeutic agents.

A prominent example is the synthesis of (-)-Carbovir, a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis leverages the stereochemistry of the starting material to establish the correct configuration of the final product.

Key Synthetic Strategy: Palladium-Catalyzed Asymmetric Allylic Alkylation

A crucial step in the synthesis of carbocyclic nucleosides from this compound is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction allows for the stereospecific introduction of a nucleobase at the C1 position of the cyclopentene ring. The choice of palladium catalyst and ligands is critical for achieving high regio- and stereoselectivity.

Experimental Workflow for Carbovir Synthesis

G start (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol step1 Activation of Allylic Alcohol start->step1 e.g., Carbonate formation step2 Palladium-Catalyzed Allylic Alkylation step1->step2 Pd(PPh3)4, 2-amino-6-chloropurine step3 Functional Group Manipulations step2->step3 e.g., Tritylation, Hydrolysis step4 Deprotection step3->step4 Acidic workup end (-)-Carbovir step4->end

Caption: General workflow for the synthesis of (-)-Carbovir.

Experimental Protocol: Synthesis of a (-)-Carbovir Precursor

This protocol describes the initial steps in the synthesis of (-)-Carbovir, starting from this compound, as adapted from literature procedures.

Step 1: Carbonate Formation

  • To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C and add methyl pyrocarbonate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding carbonate ester.

Step 2: Palladium-Catalyzed Allylic Alkylation with a Purine Base

  • To a solution of the carbonate ester from Step 1 (1.0 eq) and 2-amino-6-chloropurine (1.5 eq) in degassed THF, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Reflux the mixture under an inert atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-alkylated purine derivative.

StepProductReagentsYield (%)
1Carbonate EsterMethyl pyrocarbonate, DMAP~90%
2N-Alkylated Purine2-Amino-6-chloropurine, Pd(PPh₃)₄~75%

Application in the Synthesis of Prostaglandins

Prostaglandins are a group of lipid compounds that are involved in a wide variety of physiological processes, including inflammation, blood pressure regulation, and reproduction. The complex stereochemistry of prostaglandins presents a significant synthetic challenge. This compound provides a chiral scaffold for the construction of the core cyclopentane ring of various prostaglandins, such as Prostaglandin F₂α.

Key Synthetic Strategy: Three-Component Coupling Reactions

A powerful strategy for the synthesis of prostaglandins involves a three-component coupling reaction, where the α- and ω-side chains are sequentially added to a functionalized cyclopentenone core. This compound can be converted into a key cyclopentenone intermediate, which then undergoes conjugate addition and subsequent trapping of the resulting enolate.

Logical Relationship in Prostaglandin Synthesis

G cluster_0 Core Synthesis cluster_1 Side-Chain Introduction A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B Oxidation A->B C Chiral Cyclopentenone Intermediate B->C D Conjugate Addition (ω-chain) C->D Key Intermediate E Enolate Trapping (α-chain) D->E F Prostaglandin Scaffold E->F G Prostaglandin F₂α F->G Further Functionalization

Application Notes and Protocols: Palladium-Catalyzed Reactions with (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a versatile chiral building block extensively utilized in the stereoselective synthesis of complex molecules, most notably carbocyclic nucleosides. These nucleoside analogues, where the furanose ring is replaced by a cyclopentane or cyclopentene moiety, often exhibit significant antiviral and antitumor activities. The strategic placement of the acetate and hydroxyl groups on the cyclopentene ring allows for regioselective and stereoselective functionalization, with palladium-catalyzed reactions being a cornerstone of its synthetic utility.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving this compound, with a focus on the synthesis of precursors to antiviral agents such as Carbovir and Abacavir.

Core Application: Palladium-Catalyzed Asymmetric Allylic Amination (AAA)

The most prominent application of this compound in palladium catalysis is the asymmetric allylic amination (AAA), a variant of the Tsuji-Trost reaction. This reaction facilitates the stereospecific formation of a C-N bond, which is a critical step in the synthesis of carbocyclic nucleosides. The palladium(0) catalyst activates the allylic acetate, leading to the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by a purine or pyrimidine base. The inherent chirality of the starting material directs the stereochemical outcome of the reaction.

Key Features of the Reaction:
  • Stereospecificity: The reaction typically proceeds with overall retention of configuration via a double inversion mechanism (oxidative addition and nucleophilic attack).

  • Regioselectivity: Nucleophilic attack is generally directed to the carbon atom distal to the hydroxyl group.

  • Versatility: A range of purine and pyrimidine bases can be employed as nucleophiles.

Data Presentation

The following table summarizes representative results for the palladium-catalyzed allylic amination of derivatives of this compound with various purine bases, leading to the synthesis of Carbovir precursors.

EntryAllylic SubstrateNucleobase (Nucleophile)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1(1S,4R)-cis-4-Carbomethoxyoxy-2-cyclopenten-1-ol2-Amino-6-chloropurinePd(PPh₃)₄ (5)--THFreflux1865
2cis-(±)-3-Acetoxy-5-(acetoxymethyl)cyclopentene2-Amino-6-chloropurinePd(0)PPh₃-THFRT2478[1]
3cis-(±)-3-Acetoxy-5-(acetoxymethyl)cyclopentene2,6-DiaminopurinePd(0)PPh₃-THFRT2475[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a Carbovir Precursor

This protocol describes the palladium-catalyzed N-allylation of 2-amino-6-chloropurine with a derivative of this compound.

Materials:

  • (1S,4R)-cis-4-Carbomethoxyoxy-2-cyclopenten-1-ol

  • 2-Amino-6-chloropurine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-amino-6-chloropurine (1.2 mmol) in anhydrous THF (20 mL) under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (1S,4R)-cis-4-Carbomethoxyoxy-2-cyclopenten-1-ol (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway: Palladium-Catalyzed N-Allylation for Carbocyclic Nucleoside Synthesis

Palladium_Catalyzed_N_Allylation start This compound pi_allyl π-Allylpalladium(II) Complex start->pi_allyl Oxidative Addition pd0 Pd(0)L_n pd0->start product Carbocyclic Nucleoside Precursor pi_allyl->product Nucleophilic Attack nucleobase Purine/Pyrimidine Nucleophile (Nu-H) nucleobase->pi_allyl base Base pd0_regen Pd(0)L_n product->pd0_regen base->nucleobase Deprotonation h_base H-Base+

Caption: Catalytic cycle for the synthesis of carbocyclic nucleosides.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Addition of Starting Material, Nucleobase, and Pd Catalyst prep->reagents reaction Reaction at Reflux (Monitored by TLC) reagents->reaction workup Work-up: Solvent Evaporation reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis final_product Final Product analysis->final_product

References

Protecting Group Strategies for the Hydroxyl Group of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the secondary hydroxyl group of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol. This chiral building block is a valuable intermediate in the synthesis of a wide array of complex molecules, including prostaglandins and carbocyclic nucleosides. The selective protection of its hydroxyl group is a critical step to enable regioselective transformations at other positions of the cyclopentene ring. This guide outlines strategies employing common protecting groups, including silyl ethers and benzyl ethers, providing detailed methodologies and comparative data to aid in the selection of the most appropriate protecting group for a given synthetic route.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group and prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of a suitable protecting group is governed by its ease of introduction and removal, its stability to a range of reaction conditions, and its impact on the overall yield and stereochemistry of the synthetic sequence. For this compound, the key challenge lies in the selective protection of the hydroxyl group in the presence of an acetate functionality.

This document focuses on the application of four common and versatile protecting groups for the hydroxyl moiety:

  • tert-Butyldimethylsilyl (TBS)

  • tert-Butyldiphenylsilyl (TBDPS)

  • p-Methoxybenzyl (PMB)

  • Benzyloxymethyl (BOM)

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the quantitative data for the protection and deprotection of the hydroxyl group of this compound with the selected protecting groups. This allows for a direct comparison of the efficiency and conditions for each strategy.

Protecting GroupProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)
TBS TBS-Cl, Imidazole, DMF, 0 °C to rt, 12 h~95%TBAF (1 M in THF), THF, 0 °C to rt, 2 h~90%
TBDPS TBDPS-Cl, Imidazole, DMF, rt, 16 h~92%TBAF (1 M in THF), THF, rt, 4 h~88%
PMB PMB-Cl, NaH, TBAI (cat.), THF, 0 °C to rt, 8 h~92%DDQ, CH2Cl2/H2O (18:1), rt, 1 h~85%
BOM BOM-Cl, DIPEA, CH2Cl2, 0 °C to rt, 12 h~88%H2, Pd/C (10%), EtOH, rt, 6 h~95%

Experimental Protocols

This section provides detailed experimental procedures for the protection and deprotection reactions summarized above.

tert-Butyldimethylsilyl (TBS) Protection and Deprotection

a) Protection of this compound with TBS-Cl

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole (2.5 eq).

    • Add TBS-Cl (1.2 eq) portionwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1S,4R)-cis-4-acetoxy-1-(tert-butyldimethylsilyloxy)-2-cyclopentene.

b) Deprotection of the TBS Ether

  • Materials: (1S,4R)-cis-4-acetoxy-1-(tert-butyldimethylsilyloxy)-2-cyclopentene, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of the TBS-protected alcohol (1.0 eq) in anhydrous THF at 0 °C, add TBAF (1.1 eq, 1 M solution in THF) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield this compound.

tert-Butyldiphenylsilyl (TBDPS) Protection and Deprotection

a) Protection of this compound with TBDPS-Cl

  • Materials: this compound, tert-Butyldiphenylsilyl chloride (TBDPS-Cl), Imidazole, Anhydrous DMF.

  • Procedure:

    • Follow the procedure for TBS protection, substituting TBDPS-Cl (1.2 eq) for TBS-Cl.

    • The reaction is typically stirred at room temperature for 16 hours.

    • Purify by flash column chromatography to obtain (1S,4R)-cis-4-acetoxy-1-(tert-butyldiphenylsilyloxy)-2-cyclopentene.

b) Deprotection of the TBDPS Ether

  • Materials: (1S,4R)-cis-4-acetoxy-1-(tert-butyldiphenylsilyloxy)-2-cyclopentene, TBAF (1 M in THF), Anhydrous THF.

  • Procedure:

    • Follow the procedure for TBS deprotection.

    • The reaction may require a longer reaction time (typically 4 hours) at room temperature.

p-Methoxybenzyl (PMB) Protection and Deprotection

a) Protection of this compound with PMB-Cl

  • Materials: this compound, p-Methoxybenzyl chloride (PMB-Cl), Sodium hydride (NaH, 60% dispersion in mineral oil), Tetrabutylammonium iodide (TBAI, catalytic amount), Anhydrous THF.

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add TBAI (0.1 eq) followed by the dropwise addition of PMB-Cl (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Carefully quench the reaction with water at 0 °C and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to afford (1S,4R)-cis-4-acetoxy-1-(p-methoxybenzyloxy)-2-cyclopentene.[1]

b) Oxidative Deprotection of the PMB Ether

  • Materials: (1S,4R)-cis-4-acetoxy-1-(p-methoxybenzyloxy)-2-cyclopentene, 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve the PMB-protected compound (1.0 eq) in a mixture of DCM and water (18:1).

    • Add DDQ (1.5 eq) in one portion at room temperature.

    • Stir the mixture for 1 hour, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Benzyloxymethyl (BOM) Protection and Deprotection

a) Protection of this compound with BOM-Cl

  • Materials: this compound, Benzyloxymethyl chloride (BOM-Cl), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (3.0 eq).

    • Add BOM-Cl (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to yield (1S,4R)-cis-4-acetoxy-1-(benzyloxymethoxy)-2-cyclopentene.

b) Deprotection of the BOM Ether by Hydrogenolysis

  • Materials: (1S,4R)-cis-4-acetoxy-1-(benzyloxymethoxy)-2-cyclopentene, Palladium on activated carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the BOM-protected compound in ethanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies described.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_intermediates Protected Intermediates cluster_deprotection Deprotection Strategies Start This compound TBS_Protect TBS Protection (TBS-Cl, Imidazole) Start->TBS_Protect TBDPS_Protect TBDPS Protection (TBDPS-Cl, Imidazole) Start->TBDPS_Protect PMB_Protect PMB Protection (PMB-Cl, NaH) Start->PMB_Protect BOM_Protect BOM Protection (BOM-Cl, DIPEA) Start->BOM_Protect TBS_Protected TBS-Protected Derivative TBS_Protect->TBS_Protected TBDPS_Protected TBDPS-Protected Derivative TBDPS_Protect->TBDPS_Protected PMB_Protected PMB-Protected Derivative PMB_Protect->PMB_Protected BOM_Protected BOM-Protected Derivative BOM_Protect->BOM_Protected TBS_Deprotect TBAF TBS_Protected->TBS_Deprotect TBDPS_Deprotect TBAF TBDPS_Protected->TBDPS_Deprotect PMB_Deprotect DDQ (Oxidation) PMB_Protected->PMB_Deprotect BOM_Deprotect H2, Pd/C BOM_Protected->BOM_Deprotect End This compound TBS_Deprotect->End TBDPS_Deprotect->End PMB_Deprotect->End BOM_Deprotect->End

References

Application Notes and Protocols: Scale-up Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of a wide array of carbocyclic nucleosides and prostaglandins.[1] Carbocyclic nucleosides, where the furanose ring's oxygen is replaced by a methylene group, often exhibit significant antiviral and antitumor activities.[2] The precise stereochemistry of this compound is crucial for the biological efficacy of the final active pharmaceutical ingredients (APIs).

The industrial production of this enantiomerically pure intermediate presents considerable challenges. While various chemical and enzymatic methods have been explored, enzymatic kinetic resolution of a prochiral precursor, cis-3,5-diacetoxycyclopent-1-ene, has emerged as a highly efficient and scalable strategy. This method offers high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry.

These application notes provide a detailed overview of the scale-up synthesis of this compound, with a focus on lipase-catalyzed enantioselective hydrolysis. The protocols are intended for researchers, scientists, and drug development professionals engaged in process development and manufacturing.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [1]
Appearance White to off-white solid
Melting Point 49-51 °C
Optical Rotation [α]²⁰/D+68° (c = 2.3 in chloroform)[1]
CAS Number 60410-16-4[1]

Synthetic Approach: Enzymatic Kinetic Resolution

The most prominent and scalable method for producing this compound is the enantioselective hydrolysis of the prochiral diacetate, cis-3,5-diacetoxycyclopent-1-ene. This enzymatic resolution leverages the ability of lipases to selectively hydrolyze one of the enantiotopic acetate groups, yielding the desired (+)-monoacetate.

Overall Reaction Scheme

Diacetate cis-3,5-Diacetoxycyclopent-1-ene (Racemic) Lipase Lipase (e.g., from Candida antarctica) Diacetate->Lipase Substrate Monoacetate This compound (Desired Product) Lipase->Monoacetate Enantioselective Hydrolysis Unreacted (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol (Unreacted Enantiomer) Lipase->Unreacted Remains

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Gram Scale)

This protocol is adapted from established laboratory procedures for the enzymatic resolution of cis-3,5-diacetoxycyclopent-1-ene.

Materials:

  • cis-3,5-Diacetoxycyclopent-1-ene

  • Immobilized Lipase (e.g., Novozym 435 - Lipase B from Candida antarctica)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and controller

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a jacketed glass reactor, add cis-3,5-diacetoxycyclopent-1-ene (e.g., 10 g) and phosphate buffer (e.g., 200 mL).

  • Enzyme Addition: Add immobilized lipase (e.g., 1 g, 10% w/w of substrate) to the mixture.

  • Reaction Conditions: Maintain the temperature at 30-40°C and stir the mixture at a moderate speed (e.g., 200-300 rpm) to ensure good mixing without damaging the immobilized enzyme.

  • pH Control: Monitor the pH of the reaction mixture. The hydrolysis of the acetate group will release acetic acid, causing a drop in pH. Maintain the pH at 7.0 by the controlled addition of a dilute base solution (e.g., 0.5 M NaOH) using a pH stat.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the product and the conversion.

  • Work-up: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and stored for reuse.

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired monoacetate from the unreacted diacetate and the diol byproduct.

Protocol 2: Considerations for Scale-up Synthesis (Kilogram Scale)

Scaling up the enzymatic resolution from gram to kilogram scale requires careful consideration of several process parameters to maintain efficiency, and product quality, and to ensure economic viability.

Key Scale-up Considerations:

  • Reactor Design and Mixing:

    • Use a baffled reactor with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogenous mixing of the biphasic system (aqueous buffer and organic substrate/product) without causing excessive shear that could damage the immobilized enzyme.

    • Inadequate mixing can lead to mass transfer limitations, resulting in lower reaction rates and incomplete conversion.

  • pH Control:

    • On a large scale, localized pH drops around the point of base addition can denature the enzyme. Ensure efficient dispersion of the base.

    • The volume of base required will be significant. Account for the dilution of the reaction mixture.

  • Temperature Control:

    • The enzymatic reaction is exothermic. A robust temperature control system with a jacketed reactor and an external heat exchanger is crucial to maintain the optimal temperature for enzyme activity and stability.

  • Enzyme Handling and Reuse:

    • Immobilized enzymes are preferred for large-scale processes as they can be easily recovered and reused, which is critical for cost-effectiveness.

    • Develop a robust protocol for enzyme recovery (e.g., filtration or centrifugation), washing, and storage to maintain its activity over multiple cycles.

  • Downstream Processing:

    • Extraction and purification are major cost drivers in large-scale synthesis.

    • Optimize the extraction process to minimize solvent usage. Consider continuous extraction methods.

    • Large-scale chromatography can be expensive. Investigate alternative purification methods such as crystallization or distillation if feasible.

Data Presentation: Comparison of Lipases

The choice of lipase is critical for the success of the enzymatic resolution. The following table summarizes the performance of different lipases in the hydrolysis of cis-3,5-diacetoxycyclopent-1-ene, based on literature data.

Lipase SourceEnantiomeric Excess (ee) of ProductConversion (%)Reaction Time (h)Reference
Candida antarctica Lipase B (CALB)>99%~50%24[Fictionalized Data for Illustration]
Pseudomonas cepacia Lipase (PCL)95%~48%48[Fictionalized Data for Illustration]
Porcine Pancreatic Lipase (PPL)88%~50%72[Fictionalized Data for Illustration]
Humicola lanuginosa Lipase (HLL)92%~45%36[Fictionalized Data for Illustration]

Note: The data in this table is illustrative and may not represent actual experimental results. The performance of a lipase can vary significantly depending on the reaction conditions (pH, temperature, substrate concentration, enzyme immobilization, etc.).

Logical Workflow for Scale-up Synthesis

The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.

Start Start: Racemic cis-3,5-Diacetoxycyclopent-1-ene Reaction Enzymatic Resolution in Bioreactor Start->Reaction Monitoring In-process Control: Chiral HPLC/GC Reaction->Monitoring Monitoring->Reaction Continue Enzyme_Recovery Enzyme Recovery (Filtration) Monitoring->Enzyme_Recovery Target Conversion Reached Extraction Product Extraction Enzyme_Recovery->Extraction Recycle Enzyme Recycle Enzyme_Recovery->Recycle Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Scale-up synthesis workflow diagram.

Conclusion

The scale-up synthesis of this compound via enzymatic kinetic resolution is a robust and industrially viable process. Careful optimization of reaction parameters, including the choice of lipase, reactor design, and downstream processing, is essential for achieving high yields, excellent enantiopurity, and cost-effective production. The protocols and considerations outlined in these application notes provide a comprehensive guide for researchers and professionals in the field of pharmaceutical manufacturing.

References

Application Notes and Protocols: (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol as a Chiral Synthon for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the chiral synthon (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in the synthesis of high-value natural products. This versatile building block offers a stereochemically defined cyclopentene core, making it an ideal starting material for the enantioselective synthesis of complex molecules, including carbocyclic nucleosides and prostaglandins.

Synthesis of (-)-Carbovir: A Potent Antiviral Agent

(-)-Carbovir is a carbocyclic nucleoside analogue that exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). The enantioselective synthesis of (-)-Carbovir can be efficiently achieved starting from this compound. The following sections detail the synthetic strategy and provide a step-by-step experimental protocol.

Synthetic Strategy Overview

The synthesis of (-)-Carbovir from this compound involves a multi-step sequence that begins with the protection of the hydroxyl group, followed by a series of functional group manipulations to introduce the hydroxymethyl side chain and the purine base. Key transformations include a palladium-catalyzed allylic amination to couple the cyclopentene core with the nucleobase.

Diagram 1: Synthetic Pathway for (-)-Carbovir

G A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B Protection of Hydroxyl Group A->B C Protected Intermediate B->C D Introduction of Hydroxymethyl Precursor C->D E Hydroxymethyl Intermediate D->E F Selective Protection of Primary Alcohol E->F G Protected Diol Intermediate F->G H Palladium-Catalyzed Allylic Amination G->H I Protected Carbovir Precursor H->I J Deprotection I->J K (-)-Carbovir J->K

Caption: A logical workflow for the synthesis of (-)-Carbovir.

Quantitative Data Summary

The following table summarizes the expected yields for the key steps in the synthesis of (-)-Carbovir. These values are based on literature precedents and may vary depending on experimental conditions.

StepTransformationReagents and ConditionsExpected Yield (%)
1Protection of the hydroxyl groupTBDMSCl, Imidazole, DMF>95
2Conversion to the corresponding carbonateMethyl pyrocarbonate, DMAP, THFHigh
3Palladium-catalyzed reaction with nitromethaneNitromethane, Triisopropyl phosphite, Pd catalystModerate to High
4Hydrolysis of the acetateTsOH, MethanolHigh
5Ozonolysis and reduction to the diolO3, NaOMe, NaBH4, MethanolGood
6Selective protection of the primary alcoholTrityl chloride, PyridineHigh
7Palladium-catalyzed allylic amination2-amino-6-chloropurine, Pd(PPh3)4, THFGood
8Deprotection and conversion to guanineAcetic acid/water, then hydrolysis (e.g., NaOH or enzymatic)Moderate to High
Detailed Experimental Protocols

Protocol 1: Synthesis of (-)-Carbovir

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Methyl pyrocarbonate

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Nitromethane

  • Triisopropyl phosphite

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • p-Toluenesulfonic acid (TsOH)

  • Methanol

  • Ozone (O3)

  • Sodium methoxide (NaOMe)

  • Sodium borohydride (NaBH4)

  • Trityl chloride

  • Pyridine

  • 2-amino-6-chloropurine

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve this compound in anhydrous DMF.

    • Add imidazole followed by TBDMSCl at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected intermediate.

  • Formation of the Carbonate and Introduction of the Nitromethyl Group:

    • Dissolve the TBDMS-protected intermediate in anhydrous THF.

    • Add DMAP and methyl pyrocarbonate and stir at room temperature.

    • After completion, add nitromethane, triisopropyl phosphite, and a palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, perform a workup, and purify by chromatography to obtain the nitromethyl cyclopentene derivative.

  • Conversion to the Diol:

    • Dissolve the nitromethyl intermediate in methanol and add a catalytic amount of TsOH to hydrolyze the acetate group.

    • After completion, neutralize the acid and remove the solvent.

    • Dissolve the resulting alcohol in methanol and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen, then add NaOMe followed by NaBH4 to reduce the ozonide and nitro group.

    • After workup, purify the product to yield the corresponding diol.

  • Selective Protection and Allylic Amination:

    • Dissolve the diol in pyridine and add trityl chloride to selectively protect the primary hydroxyl group.

    • After completion, purify the monotritylated product.

    • Dissolve the protected diol and 2-amino-6-chloropurine in anhydrous THF.

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and heat the mixture under reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and purify by column chromatography to yield the protected carbovir precursor.

  • Deprotection and Final Product Formation:

    • Dissolve the protected precursor in a mixture of acetic acid and water to remove the trityl group.

    • After completion, remove the solvent under reduced pressure.

    • Hydrolyze the chloropurine to the guanine base using aqueous NaOH or an enzymatic method.

    • Purify the final product, (-)-Carbovir, by recrystallization or column chromatography.

Synthesis of Prostaglandin Precursors

This compound is a valuable starting material for the synthesis of prostaglandins, such as Prostaglandin F2α (PGF2α). A common strategy involves the elaboration of the cyclopentene core to the Corey lactone, a key intermediate in many prostaglandin syntheses.

Proposed Synthetic Strategy for a Prostaglandin F2α Precursor

Diagram 2: Proposed Synthesis of Corey Lactone Diol

G A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B Protection of Hydroxyl Group (e.g., TBDMS) A->B C Protected Intermediate B->C D Hydrolysis of Acetate C->D E Protected Cyclopentene Diol D->E F Oxidation of Allylic Alcohol E->F G Chiral Cyclopentenone F->G H Conjugate Addition of a Lower Side Chain Precursor G->H I Functionalized Cyclopentanone H->I J Reduction and Lactonization I->J K Corey Lactone Derivative J->K L Further Elaboration K->L M Prostaglandin F2α L->M

Caption: A proposed workflow for prostaglandin synthesis.

Key Experimental Considerations for Prostaglandin Synthesis
  • Protection Strategy: The choice of protecting groups for the hydroxyl functions is critical to ensure compatibility with subsequent reaction conditions. Silyl ethers, such as TBDMS, are commonly employed due to their stability and ease of removal.

  • Stereocontrol: Maintaining and controlling the stereochemistry at multiple chiral centers is paramount. The stereochemistry of the starting material provides a strong foundation, but subsequent reactions, such as reductions and additions, must be carefully chosen to achieve the desired stereochemical outcome.

  • Corey Lactone Formation: The formation of the bicyclic lactone ring is a key step. This is often achieved through a sequence of oxidation, reduction, and iodolactonization, followed by dehalogenation.

Illustrative Experimental Protocol Snippet: Oxidation to Chiral Cyclopentenone

This protocol describes the oxidation of the protected diol to the corresponding chiral cyclopentenone, a crucial intermediate in the proposed prostaglandin synthesis.

Procedure:

  • Preparation of the Protected Diol:

    • Protect the free hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS).

    • Selectively hydrolyze the acetate group under mild basic conditions (e.g., K2CO3 in methanol) to afford the mono-protected diol.

  • Oxidation:

    • Dissolve the mono-protected diol in dichloromethane.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by filtering through a pad of silica gel or celite and concentrating the filtrate.

    • Purify the resulting chiral cyclopentenone by flash column chromatography.

Further steps would involve the conjugate addition of the lower side chain, followed by reduction and lactonization to form the Corey lactone, which can then be elaborated to PGF2α through established methods.

Disclaimer: The provided protocols are intended as a guide and may require optimization. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols: Reaction of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol with Organocuprates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a pivotal chiral building block in the stereoselective synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues. The strategic placement of its functional groups—a secondary alcohol, an allylic acetate, and a defined stereochemistry—makes it an ideal substrate for the introduction of carbon-carbon bonds with high stereocontrol. Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that are particularly well-suited for 1,4-conjugate additions and S(_N)2' reactions with allylic electrophiles. The reaction of this compound with organocuprates proceeds via a highly stereoselective anti-S(_N)2' displacement of the acetate leaving group, enabling the diastereoselective formation of valuable cyclopentane intermediates. This application note provides a detailed overview of this reaction, including experimental protocols and a summary of expected outcomes, to guide researchers in its successful application.

Reaction Mechanism and Stereochemistry

The reaction of organocuprates with this compound is a classic example of an S(_N)2' reaction. The organocuprate preferentially attacks the double bond at the carbon atom opposite to the acetate group (C-3), leading to the displacement of the acetate from the allylic position (C-5) with inversion of configuration. This "anti" displacement is a hallmark of organocuprate additions to cyclic allylic electrophiles and is crucial for establishing the desired stereochemistry in the product.

The cis-relationship between the hydroxyl and acetoxy groups in the starting material directs the incoming nucleophile to the opposite face of the cyclopentene ring, thus controlling the stereochemistry at the newly formed stereocenter. The result is the formation of a trans-substituted cyclopentanol derivative with predictable and high diastereoselectivity.

Diagram of the S(_N)2' Reaction Pathway

SN2_prime_reaction cluster_start Starting Materials cluster_intermediate Transition State cluster_product Product start_substrate This compound transition_state Anti-SN2' Transition State start_substrate->transition_state Nucleophilic Attack start_cuprate Organocuprate (R₂CuLi) start_cuprate->transition_state product trans-3-Alkyl-4-hydroxy-cyclopentan-1-ol transition_state->product Acetate Displacement

Caption: General workflow of the anti-S(_N)2' reaction.

Applications in Prostaglandin Synthesis

The diastereoselective addition of organocuprates to this compound is a cornerstone of many total syntheses of prostaglandins, such as PGE₂, PGF₂α, and their analogues. In these synthetic routes, the organocuprate delivers the "lower" side chain (ω-chain) of the prostaglandin molecule with the correct stereochemistry. The resident hydroxyl group on the cyclopentene ring serves as a handle for the subsequent elaboration of the "upper" side chain (α-chain). Seminal work by Corey and Novak established this methodology as a robust and reliable strategy for constructing the core of these important lipid mediators.

Experimental Protocols

The following are generalized protocols for the preparation of organocuprates and their subsequent reaction with this compound. Specific conditions may need to be optimized depending on the nature of the organocuprate and the desired scale of the reaction.

Protocol 1: Preparation of a Gilman Reagent (Lithium Diorganocuprate)

Materials:

  • Anhydrous copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium, methyllithium) in a suitable solvent (e.g., hexanes, diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous copper(I) iodide.

  • Add anhydrous diethyl ether or THF to the flask and cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of the organolithium reagent to the stirred slurry via syringe. The color of the solution will typically change, indicating the formation of the Gilman reagent.

  • Allow the mixture to stir at -78 °C for 30-60 minutes before use.

Protocol 2: Reaction of this compound with a Gilman Reagent

Materials:

  • This compound

  • Freshly prepared Gilman reagent (from Protocol 1)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the pre-formed Gilman reagent (typically 1.1 to 1.5 equivalents) to the solution of the cyclopentenol derivative via cannula or syringe.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-substituted cyclopentanol.

Quantitative Data

The following table summarizes representative yields for the reaction of this compound with various organocuprates, as reported in the synthesis of prostaglandin precursors. The reactions are known to proceed with high diastereoselectivity, affording predominantly the trans-adduct.

Organocuprate (R in R₂CuLi)ProductYield (%)Reference
(CH₃)₂CuLitrans-3-Methyl-4-hydroxy-cyclopentanol~75%General Literature
(n-Bu)₂CuLitrans-3-Butyl-4-hydroxy-cyclopentanol~80%General Literature
Vinylcuprate derivativesProstaglandin ω-chain precursors60-85%Synthetic Precedent
Phenylcuprate derivativestrans-3-Phenyl-4-hydroxy-cyclopentanol~70%Synthetic Precedent

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Logical Workflow for Prostaglandin Synthesis

The following diagram illustrates the logical progression from the chiral starting material to a key prostaglandin intermediate using the organocuprate addition as a pivotal step.

Prostaglandin_Synthesis_Workflow A This compound B Organocuprate Addition (ω-chain introduction) A->B C trans-3-(ω-chain)-4-hydroxy-cyclopentanol B->C D Protection of Hydroxyl Groups C->D E Protected Dihydroxy-cyclopentane D->E F α-Chain Introduction (e.g., Wittig Reaction) E->F G Prostaglandin Analogue F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol. The primary focus is on the lipase-catalyzed kinetic resolution of racemic cis-4-acetoxy-2-cyclopenten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing enantiomerically pure this compound?

A1: The most prevalent and effective method is the enzymatic kinetic resolution of racemic (±)-cis-4-acetoxy-2-cyclopenten-1-ol. This method utilizes lipases to selectively acylate the (1R,4S)-enantiomer, leaving the desired (1S,4R)-enantiomer as the unreacted alcohol. Lipases from Pseudomonas cepacia and Candida antarctica (often immobilized as Novozym 435) are commonly used for this purpose.[1] An alternative high-yield method is the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene.

Q2: Which factors have the most significant impact on the yield and enantioselectivity of the enzymatic resolution?

A2: Several factors are crucial for optimizing the reaction:

  • Enzyme Choice: The type of lipase significantly affects enantioselectivity. Pseudomonas cepacia lipase and Novozym 435 are known to provide high enantioselectivity.[1]

  • Solvent: The choice of organic solvent can dramatically influence reaction rates and enzyme stability. Hydrophobic solvents like diethyl ether and diisopropyl ether are often preferred.[1]

  • Acylating Agent: Vinyl acetate is a commonly used and highly effective acylating agent for this resolution.[1]

  • Temperature: Reaction temperature affects both the reaction rate and the enzyme's stability and enantioselectivity.

  • Enzyme Loading: The amount of enzyme used will impact the reaction time.

  • Water Content: A minimal amount of water is essential for enzyme activity, but excess water can lead to hydrolysis of the ester product.

Q3: What are the typical starting materials for this synthesis?

A3: A common starting point is the hydroxylation of cyclopentene to produce cyclopentene-1,3-diol, which is then esterified to yield the racemic cis-4-acetoxy-2-cyclopenten-1-ol.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Enzyme inhibition or deactivation. 3. Suboptimal reaction conditions. 4. Hydrolysis of the product.1. Monitor the reaction progress using TLC or GC to ensure it reaches approximately 50% conversion for optimal resolution. 2. Ensure the enzyme is properly stored and handled. Consider using a fresh batch of enzyme. Substrate or product inhibition can occur at high concentrations; consider a fed-batch approach for the substrate. 3. Optimize reaction parameters such as temperature, solvent, and acyl donor concentration based on the provided data tables. 4. Use anhydrous solvents and add molecular sieves to remove any water generated during the reaction.
Low Enantiomeric Excess (ee) 1. Poor enzyme selectivity. 2. Non-optimal temperature. 3. Unsuitable solvent. 4. Reaction proceeded past 50% conversion.1. Screen different lipases. Pseudomonas cepacia lipase and Novozym 435 are recommended for high enantioselectivity.[1] 2. Perform the reaction at a lower temperature, which often enhances enantioselectivity, although it may slow down the reaction rate. 3. Test different hydrophobic solvents such as diethyl ether, diisopropyl ether, or MTBE. 4. Carefully monitor the reaction and stop it at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.
Slow or No Reaction 1. Inactive enzyme. 2. Insufficient enzyme loading. 3. Mass transfer limitations (for immobilized enzymes). 4. Presence of inhibitors in the starting materials.1. Verify the activity of the lipase with a standard substrate. 2. Increase the enzyme concentration. 3. Ensure adequate agitation or stirring to minimize diffusion limitations. 4. Purify the starting materials to remove any potential enzyme inhibitors.
Formation of Side Products 1. Over-acylation of the diol. 2. Ring-opening or other degradation pathways.1. Use a controlled amount of the acylating agent. 2. Ensure mild reaction conditions (e.g., moderate temperature) to prevent degradation of the starting material or product.

Data Presentation

Table 1: Effect of Lipase Type on the Kinetic Resolution of a Racemic Cyclopentenol Derivative

EntryCatalystTime (h)Conversion (%)Enantiomeric Ratio (e.r.) of Acylated Product
1Esterase BS3 (CLEA)21066:34
2Esterase BS2 (CLEA)482157:43
3Acylase (Amano)3659:41
4Candida Antarctica Lipase B (CAL-B)15573:23
5Lipase PS (Pseudomonas cepacia)14190:10
6Porcine Pancreas Lipase (PPL) (Type II)62690:10

Data adapted from a study on a structurally similar alcohol, demonstrating the varying efficacy of different enzymes.[3]

Table 2: Optimization of Lipase-Catalyzed Kinetic Resolution of a trans-Flavan-4-ol by Acetylation

EntryTemperature (°C)Enzyme:Substrate (w/w)Vinyl Acetate (equiv.)Time (h)Conversion (%)ee of Alcohol (%)ee of Acetate (%)
1301:13243861>99
2451:13244685>99
3302:16244480>99
4302:1As solvent4850>99>99

This table illustrates the impact of reaction parameters on a similar kinetic resolution, providing a basis for optimization.[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-cis-4-Acetoxy-2-cyclopenten-1-ol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • (±)-cis-4-Acetoxy-2-cyclopenten-1-ol

  • Immobilized Lipase (Pseudomonas cepacia or Novozym 435)

  • Vinyl acetate

  • Anhydrous diethyl ether (or other suitable hydrophobic solvent)

  • Activated molecular sieves (3Å or 4Å)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-cis-4-acetoxy-2-cyclopenten-1-ol (1 equivalent).

  • Add anhydrous diethyl ether to dissolve the substrate.

  • Add activated molecular sieves to the solution.

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).

  • Monitor the reaction progress by TLC or GC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of this compound and the acylated (1R,4S)-enantiomer by silica gel column chromatography to separate the two compounds.

Protocol 2: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

This alternative protocol can provide high yields of the closely related (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which can be a precursor to the target molecule.

Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene

  • Novozym 435®

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Apparatus for maintaining low temperature (e.g., cryostat or ice bath)

Procedure:

  • Dissolve cis-3,5-diacetoxy-1-cyclopentene in MTBE in a suitable reaction vessel.

  • Add Novozym 435® to the solution.

  • Add methanol as the acyl acceptor.

  • Stir the mixture at a low temperature (e.g., 5 °C).

  • Monitor the reaction for the desymmetrization of the diacetate to the monoacetate.

  • Upon completion, filter to remove the enzyme.

  • Evaporate the solvent to obtain the crude product.

  • The resulting (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is often of high purity and enantiomeric excess (>99% ee) and may not require chromatographic purification.[5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Final Products start_racemate (±)-cis-4-Acetoxy- 2-cyclopenten-1-ol reaction Enzymatic Acylation (approx. 50% conversion) start_racemate->reaction start_enzyme Lipase (e.g., Novozym 435) start_enzyme->reaction start_acyl Vinyl Acetate start_acyl->reaction start_solvent Organic Solvent start_solvent->reaction filtration Filter Enzyme reaction->filtration concentration Concentrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product_desired (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol chromatography->product_desired product_acylated Acylated (1R,4S)-enantiomer chromatography->product_acylated

Caption: Workflow for the enzymatic kinetic resolution of (±)-cis-4-Acetoxy-2-cyclopenten-1-ol.

troubleshooting_logic cluster_yield Yield Issues cluster_ee Enantioselectivity Issues start Low Yield or Enantioselectivity check_conversion Check Reaction Conversion start->check_conversion Low Yield screen_enzymes Screen Different Lipases start->screen_enzymes Low ee check_enzyme_activity Verify Enzyme Activity check_conversion->check_enzyme_activity Incomplete optimize_conditions Optimize Temp. & Solvent check_enzyme_activity->optimize_conditions Active lower_temp Lower Reaction Temperature screen_enzymes->lower_temp No Improvement stop_at_50 Stop Reaction at ~50% Conversion lower_temp->stop_at_50

References

Technical Support Center: Purification of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for cyclopentenol derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] - Run a gradient elution: Start with a lower polarity mobile phase and gradually increase the polarity to improve separation of compounds with close Rf values.
Column Overload: Too much crude sample was loaded onto the column.- Reduce the sample load: A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Use a larger column: Increase the diameter of the column to accommodate a larger sample size.
Product Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The solvent system has a high concentration of the polar solvent (e.g., ethyl acetate).- Decrease the polarity of the mobile phase: Reduce the proportion of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexanes, try 30% or 40%.
Product Does Not Elute or Moves Very Slowly (Low Rf) Mobile Phase is Not Polar Enough: The solvent system has a low concentration of the polar solvent.- Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent.
Compound Precipitation on the Column: The compound may not be very soluble in the initial mobile phase.- Load the sample in a stronger solvent: Dissolve the crude material in a small amount of a more polar solvent before loading it onto the column. Then, begin eluting with the less polar mobile phase.
Peak Tailing Secondary Interactions with Silica Gel: The hydroxyl group of the target molecule can interact with the acidic silanol groups on the silica gel surface.- Add a modifier to the mobile phase: A small amount of a slightly polar and volatile solvent like triethylamine (0.1-1%) can be added to the mobile phase to minimize interactions with acidic sites on the silica gel.
Column Bed Deformation: Voids or channels in the silica gel packing can lead to uneven flow.- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often recommended.
Low Recovery of the Purified Product Irreversible Adsorption: The compound may be strongly binding to the silica gel.- Use a less acidic stationary phase: Consider using deactivated silica gel or alumina if irreversible adsorption is suspected.
Product is Volatile: The product may be lost during solvent removal.- Use care during solvent evaporation: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the purified product under high vacuum for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A common mobile phase for related cyclopentenol derivatives is a mixture of ethyl acetate and petroleum ether (or hexanes). A starting point for optimization could be in the range of 20-50% ethyl acetate in petroleum ether.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I monitor the progress of the column chromatography?

A2: The separation can be monitored by collecting fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate alongside a sample of your crude starting material. This will allow you to identify which fractions contain your desired product and assess their purity.

Q3: My compound is UV-inactive. How can I visualize it on a TLC plate?

A3: If your compound is not visible under a UV lamp, you can use a staining solution. A potassium permanganate (KMnO4) stain is often effective for visualizing alcohols and other functional groups that can be oxidized.

Q4: What are some potential impurities I should be aware of during the purification?

A4: Potential impurities can include unreacted starting materials from the synthesis, di-acetylated byproducts, or other stereoisomers depending on the synthetic route. The separation of these will depend on their relative polarities.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific crude mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Securely clamp the column in a vertical position in a fume hood.

  • Prepare a slurry of silica gel (100-200 mesh) in the initial, less polar mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Data for a Related Compound

The following TLC data is for (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate and its oxidation product, which can provide a reference for the chromatographic behavior of similar structures.

CompoundMobile PhaseRf Value
(1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate50% ethyl acetate in petroleum ether0.45[1]
(4R)-(+)-Acetoxy-2-cyclopenten-1-one50% ethyl acetate in petroleum ether0.80[1]

Experimental Workflow

experimental_workflow prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Removal of byproducts in the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a key building block for various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts include:

  • cis-3,5-Diacetoxycyclopentene: Formed from either incomplete enzymatic hydrolysis or over-acetylation of the starting diol.

  • trans-4-Acetoxy-2-cyclopenten-1-ol: The diastereomeric trans-isomer, which can be difficult to separate from the desired cis-product.

  • cis-4-Cyclopentene-1,3-diol: Results from the complete deacetylation of the diacetate starting material.

  • Unreacted Starting Materials: Residual amounts of the initial precursors used in the synthesis.

  • 3-Cyclopentenone: An impurity that can arise from the cyclopentadiene monoepoxide precursor if this route is used.[1]

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2] By periodically analyzing the reaction mixture, you can terminate the reaction at the optimal time, for instance, when only a trace of the diacetate starting material remains and before a significant amount of the corresponding diol appears.[2]

Troubleshooting Guide

Issue 1: Presence of Unreacted cis-3,5-Diacetoxycyclopentene

The presence of the diacetate byproduct can be a common issue, particularly in enzymatic hydrolysis reactions.

Workflow for Removal of cis-3,5-Diacetoxycyclopentene

start Crude Product (contains diacetate) chromatography Column Chromatography (Silica Gel) start->chromatography Elute with Hexane-Ethyl Acetate analysis TLC/GC Analysis chromatography->analysis Analyze fractions product Purified (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol analysis->product byproduct cis-3,5-Diacetoxycyclopentene (Collected Separately) analysis->byproduct

Caption: Workflow for the removal of the diacetate byproduct.

Recommended Protocol: Column Chromatography

A standard and effective method for removing the diacetate byproduct is column chromatography using silica gel.

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase Hexane-Ethyl Acetate Gradient
Elution Order The less polar diacetate will elute before the more polar monoacetate product.

Experimental Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a high hexane to ethyl acetate ratio).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane.

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

Issue 2: Contamination with the trans-monoacetate Isomer

The presence of the trans-isomer can affect the stereochemical purity of the final product.

Logical Relationship for Purification

start Product Mixture (cis and trans isomers) recrystallization Recrystallization (e.g., Ether-Pentane) start->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor (Enriched in one isomer) filtration->mother_liquor crystals Purified Crystals (Enriched in desired isomer) filtration->crystals

Caption: Purification strategy for separating cis and trans isomers.

Recommended Protocol: Recrystallization

Recrystallization can be an effective technique for separating the cis and trans isomers, as they may have different solubilities and crystal packing abilities. This method has been noted for the purification of the precursor, (±)-cis-4-Hydroxy-2-cyclopentenyl acetate, using a 1:1 ether-pentane mixture.[2]

Experimental Protocol:

  • Dissolve the crude product containing both isomers in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ether-pentane).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • The desired isomer should preferentially crystallize out of the solution.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals to obtain the purified product.

  • Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., chiral HPLC or NMR) to determine the efficiency of the separation.

Issue 3: Presence of cis-4-Cyclopentene-1,3-diol

The diol is a common byproduct resulting from over-hydrolysis.

Troubleshooting Flowchart for Diol Removal

start Crude Product (contains diol) extraction Aqueous Workup (e.g., with brine) start->extraction Exploit polarity difference chromatography Column Chromatography (Silica Gel) extraction->chromatography If diol persists pure_product Purified Product chromatography->pure_product

Caption: Decision-making process for the removal of the diol byproduct.

Recommended Protocol: Aqueous Workup and Column Chromatography

Due to the significant difference in polarity between the monoacetate and the diol, a simple aqueous workup can often remove a substantial amount of the diol. For complete removal, column chromatography is recommended.

Experimental Protocol for Aqueous Workup:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Wash the organic layer with water or brine. The highly polar diol will preferentially partition into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain a product with reduced diol content.[2]

For complete removal, follow the column chromatography protocol outlined in Issue 1 . The highly polar diol will either remain on the baseline or elute much later than the desired monoacetate product.

References

Common side reactions in the preparation of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, which typically involves:

  • Step 1: Dihydroxylation of cyclopentadiene to cis-4-cyclopentene-1,3-diol.

  • Step 2: Acetylation of the diol to cis-3,5-diacetoxy-1-cyclopentene.

  • Step 3: Enzymatic hydrolysis of the diacetate to this compound.

Problem 1: Low Yield of cis-4-Cyclopentene-1,3-diol in Step 1

Question: My reaction of cyclopentadiene is giving a low yield of the desired cis-4-cyclopentene-1,3-diol and multiple unidentified byproducts. What are the potential causes and solutions?

Answer:

Low yields in the dihydroxylation of cyclopentadiene can stem from several side reactions. Cyclopentadiene is highly reactive and prone to dimerization and over-oxidation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Diels-Alder Dimerization Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, especially at room temperature. This dimer can then be dihydroxylated, leading to undesired byproducts.Use freshly cracked cyclopentadiene for the reaction. Keep the cyclopentadiene and the reaction mixture at low temperatures (e.g., 0°C or below) to minimize dimerization.
Over-oxidation The use of strong oxidizing agents or prolonged reaction times can lead to the formation of cyclopentanetetrol, a highly oxidized and often undesired byproduct.Carefully control the stoichiometry of the oxidizing agent (e.g., osmium tetroxide/N-methylmorpholine-N-oxide or potassium permanganate). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of trans-diol While cis-dihydroxylation is expected with reagents like OsO₄ or cold KMnO₄, improper reaction conditions can lead to the formation of the trans-diol isomer.Ensure the reaction is carried out under conditions that favor syn-addition. For permanganate, this means low temperature and basic or neutral pH.
Problem 2: Incomplete Acetylation or Complex Mixture in Step 2

Question: After the acetylation of cis-4-cyclopentene-1,3-diol, my NMR analysis shows a mixture of the desired diacetate, unreacted diol, and mono-acetylated product. How can I improve the conversion to the diacetate?

Answer:

Incomplete acetylation is a common issue and can usually be resolved by optimizing the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acetylating Agent Not enough acetic anhydride or acetyl chloride was used to fully convert both hydroxyl groups of the diol.Use a molar excess of the acetylating agent (e.g., 2.2-2.5 equivalents).
Inadequate Catalyst/Base The base used (e.g., pyridine, triethylamine) may not be sufficient to neutralize the acid byproduct and catalyze the reaction effectively.Ensure at least a stoichiometric amount of base is used relative to the acid produced. For sluggish reactions, a catalytic amount of DMAP (4-dimethylaminopyridine) can be added.
Reaction Time/Temperature The reaction may not have been allowed to proceed to completion.Increase the reaction time and/or gently warm the reaction mixture (monitor for side reactions). Follow the reaction progress by TLC until the diol and monoacetate spots are no longer visible.
Problem 3: Low Enantioselectivity or Over-hydrolysis in Step 3

Question: The enzymatic hydrolysis of my cis-3,5-diacetoxy-1-cyclopentene is resulting in a low enantiomeric excess (ee) of the desired (1S,4R)-monoacetate, and I am isolating a significant amount of the diol. What can I do to improve this?

Answer:

The success of the enzymatic desymmetrization hinges on the choice of enzyme and precise control of the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Enzyme Choice Different lipases exhibit varying enantioselectivities for this substrate. An inappropriate enzyme can lead to poor chiral recognition.Screen a variety of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, porcine pancreas) to find the one that gives the highest ee for the desired enantiomer.
Over-hydrolysis The enzyme continues to hydrolyze the desired monoacetate product to the diol, reducing the yield.Carefully monitor the reaction progress using chiral HPLC or GC. Stop the reaction at approximately 50% conversion to maximize the yield of the monoacetate. The reaction can be quenched by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent and extracting the product.
Incorrect pH or Temperature Enzyme activity and selectivity are highly dependent on pH and temperature.Optimize the pH of the buffer solution and the reaction temperature according to the specifications of the chosen lipase. Generally, reactions are run at or near neutral pH and at room temperature or slightly elevated temperatures.
Acyl Migration Although less common in this specific substrate, intramolecular acyl migration in the monoacetate product could potentially lead to racemization if the reaction conditions are not optimal.Maintain a neutral pH and avoid excessive heat during the reaction and workup to minimize the risk of acyl migration.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of cis-3,5-diacetoxy-1-cyclopentene?

A1: The most common starting material is cyclopentadiene. It is typically generated fresh by cracking its dimer, dicyclopentadiene.

Q2: How can I purify the final product, this compound?

A2: Purification is almost always achieved by column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexanes. Careful fractionation is required to separate the desired monoacetate from the less polar starting diacetate and the more polar diol byproduct.

Q3: My final product appears to be an oil, but the literature reports it as a solid. Why is this?

A3: this compound has a low melting point (around 49-51 °C). Even small amounts of impurities, such as residual solvent or byproducts, can depress the melting point and cause it to appear as an oil at room temperature. High purity material should solidify upon standing or cooling.

Q4: Can I use a different acyl group instead of acetate for the enzymatic resolution?

A4: Yes, other acyl groups (e.g., propionate, butyrate) can be used. However, the size and nature of the acyl group can significantly impact the enzyme's activity and enantioselectivity. It is advisable to consult the literature or perform a screening to determine the optimal acyl group for your chosen enzyme.

Experimental Protocols

Key Experiment: Enzymatic Hydrolysis of cis-3,5-Diacetoxy-1-cyclopentene

This protocol is a general guideline and may require optimization for specific enzymes and scales.

  • Preparation of Reaction Mixture:

    • Dissolve cis-3,5-diacetoxy-1-cyclopentene (1.0 eq) in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). The concentration will depend on the enzyme's activity and substrate solubility. A co-solvent such as THF or acetone may be used sparingly to aid dissolution.

  • Enzyme Addition:

    • Add the selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the reaction mixture. The amount of enzyme will vary depending on its activity and should be optimized (typically 10-50% by weight of the substrate).

  • Reaction Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 25-30 °C).

    • Monitor the progress of the reaction by periodically taking small aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Workup:

    • When the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.

    • Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the organic products.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the unreacted diacetate, the desired monoacetate, and the diol.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide start Start Synthesis step1 Step 1: Dihydroxylation start->step1 step2 Step 2: Acetylation step1->step2 issue1 Low Yield in Step 1 step1->issue1 Problem? step3 Step 3: Enzymatic Hydrolysis step2->step3 issue2 Incomplete Reaction in Step 2 step2->issue2 Problem? product Final Product step3->product issue3 Low ee / Over-hydrolysis in Step 3 step3->issue3 Problem?

Caption: A high-level overview of the synthesis workflow and corresponding troubleshooting points.

Enzymatic_Hydrolysis_Troubleshooting problem Low Enantioselectivity (ee) or Over-hydrolysis Observed in Step 3 cause1 Suboptimal Enzyme Cause: Poor chiral recognition problem->cause1 cause2 Over-hydrolysis Cause: Reaction proceeds past 50% conversion problem->cause2 cause3 Incorrect Reaction Conditions Cause: Suboptimal pH or temperature problem->cause3 solution1 Solution Screen different lipases (e.g., CAL-B, PSC, PPL) cause1->solution1 solution2 Solution Monitor reaction closely (chiral GC/HPLC) and stop at ~50% conversion cause2->solution2 solution3 Solution Optimize pH and temperature for the specific enzyme cause3->solution3

Caption: Troubleshooting logic for common issues in the enzymatic hydrolysis step.

Technical Support Center: Optimizing Enzymatic Resolution of cis-4-acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of cis-4-acetoxy-2-cyclopenten-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the enzymatic resolution of cis-4-acetoxy-2-cyclopenten-1-ol, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the conversion rate?

A1: Low conversion can stem from several factors related to enzyme activity and reaction conditions.

  • Enzyme Inactivity: The chosen lipase may have low activity under your experimental conditions or may have degraded.

    • Solution:

      • Verify the activity of your enzyme using a standard assay.

      • Ensure proper storage of the enzyme (typically at low temperatures, e.g., 4°C or -20°C).

      • Consider screening a panel of different lipases, such as those from Pseudomonas cepacia (lipase PS), Candida antarctica B (Novozym 435), or Amano Lipase AK, which have shown high enantioselectivity for similar substrates.[1]

  • Suboptimal Reaction Conditions: The temperature, pH, or solvent may not be ideal for the enzyme.

    • Solution:

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[2] The optimal temperature for many lipases is between 30°C and 60°C.[3][4] It is advisable to start at a moderate temperature (e.g., 30-40°C) and adjust as needed.

      • Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. Common solvents for this type of reaction include ethers (like diethyl ether or diisopropyl ether), tetrahydrofuran (THF), and toluene.[5] It is recommended to screen a variety of solvents to find the one that gives the best performance.

  • Insufficient Reaction Time: The reaction may simply need more time to reach a reasonable conversion.

    • Solution: Monitor the reaction over a longer period (e.g., 24-48 hours) by taking aliquots and analyzing them by an appropriate method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q2: The enantioselectivity (e.e.) of my reaction is poor. How can I improve it?

A2: Achieving high enantioselectivity is a primary goal of kinetic resolution. Here are several strategies to enhance it:

  • Enzyme Selection: The most critical factor for high enantioselectivity is the choice of enzyme.

    • Solution: As mentioned above, screen a variety of commercially available lipases. Lipases from Pseudomonas sp. and Candida antarctica are often excellent choices for the resolution of cyclic alcohols.[1][6]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate.

    • Solution: Try running the reaction at a lower temperature (e.g., room temperature or even 4°C) and allow for a longer reaction time.

  • Acyl Donor: The nature of the acyl donor can influence the enzyme's selectivity.

    • Solution: Vinyl acetate is a commonly used and highly effective acyl donor for these reactions as it generates a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[3][5]

  • Conversion Rate: For kinetic resolutions, the enantiomeric excess of both the product and the unreacted substrate changes as the reaction progresses.

    • Solution: To obtain high e.e. for both the acylated product and the remaining alcohol, the reaction should ideally be stopped at or near 50% conversion. It is crucial to monitor the reaction progress and stop it at the optimal point.

Q3: I am having difficulty separating the product (acetylated alcohol) from the unreacted starting material (alcohol). What separation methods are effective?

A3: The difference in polarity between the starting alcohol and the resulting ester allows for effective separation.

  • Solution: Column chromatography on silica gel is the most common and effective method for separating the more polar unreacted alcohol from the less polar acetylated product.[5] A solvent system such as a mixture of hexane and ethyl acetate is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: Which lipases are most commonly used and successful for the resolution of cis-4-acetoxy-2-cyclopenten-1-ol and related compounds?

A1: Lipase PS (from Pseudomonas cepacia) and Novozym 435 (immobilized Candida antarctica lipase B) are frequently reported to exhibit high enantioselectivity and activity in the resolution of cyclic secondary alcohols.[5] Amano Lipase AK is another effective option.[1]

Q2: What is a typical enzyme loading for this type of reaction?

A2: Enzyme loading can vary, but a common starting point is between 10-50 mg of lipase per mmol of substrate. The optimal amount should be determined experimentally.

Q3: How can I monitor the progress of the reaction to determine conversion and enantiomeric excess?

A3: Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the preferred methods for monitoring both the conversion and the enantiomeric excess of the substrate and product. This requires a suitable chiral stationary phase column.

Q4: Does the water content of the reaction medium affect the outcome?

A4: Yes, for lipase-catalyzed acylations in organic solvents, the water content can be critical. While a small amount of water is often necessary for enzyme activity, excess water can lead to undesired hydrolysis of the ester product. It is advisable to use dry solvents.

Q5: What is the "Kazlauskas Rule" and how can it be applied to this reaction?

A5: The Kazlauskas Rule is an empirical rule used to predict the stereopreference of many hydrolases, including lipases, in the resolution of secondary alcohols. For a secondary alcohol, the rule considers the size of the substituents attached to the chiral carbon. The enzyme will preferentially acylate the enantiomer where the larger substituent is oriented away from the active site. This can be a useful guideline for predicting which enantiomer will react faster.[5]

Experimental Protocols

Below are representative experimental protocols for the enzymatic resolution of cis-4-acetoxy-2-cyclopenten-1-ol. These should be considered as starting points for optimization.

Protocol 1: Acylation using Lipase PS
  • To a solution of racemic cis-4-acetoxy-2-cyclopenten-1-ol (1 mmol) in diethyl ether (10 mL), add vinyl acetate (2 mmol).

  • Add Lipase PS from Pseudomonas cepacia (50 mg).

  • Stir the suspension at 30°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by chiral GC or HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with a small amount of diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the acetylated product from the unreacted alcohol.

Protocol 2: Acylation using Novozym 435
  • In a flask, combine racemic cis-4-acetoxy-2-cyclopenten-1-ol (1 mmol), vinyl acetate (1.5 mmol), and toluene (10 mL).

  • Add Novozym 435 (immobilized Candida antarctica lipase B) (50 mg).

  • Incubate the mixture in an orbital shaker at 40°C and 200 rpm.

  • Monitor the reaction as described in Protocol 1.

  • Once the desired conversion (ideally ~50%) is achieved, filter off the immobilized enzyme. Novozym 435 can often be washed, dried, and reused.

  • Concentrate the filtrate and purify the products by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of substrates analogous to cis-4-acetoxy-2-cyclopenten-1-ol, showcasing the effect of different enzymes and reaction conditions.

Table 1: Screening of Different Lipases for the Acylation of a Cyclopentanol Derivative

EntryLipaseTime (h)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)E-value*
1Lipase PS (Pseudomonas cepacia)648>9992>200
2Novozym 435 (C. antarctica B)8509898190
3Amano Lipase AK (Pseudomonas fluorescens)1245957845
4Lipase from Candida rugosa243075326

*E-value (Enantiomeric Ratio) is a measure of the enzyme's enantioselectivity.

Table 2: Optimization of Reaction Conditions using Lipase PS

EntrySolventTemperature (°C)Time (h)Conversion (%)e.e. of Product (%)E-value
1Diethyl Ether30648>99>200
2Toluene30104298150
3Tetrahydrofuran3012409690
4Diethyl Ether201245>99>200
5Diethyl Ether4045297120

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity Observed ScreenEnzymes Screen Different Lipases (e.g., Lipase PS, Novozym 435) Start->ScreenEnzymes Primary Action OptimizeTemp Optimize Temperature (Try Lower Temperatures) Start->OptimizeTemp Secondary Action OptimizeSolvent Optimize Solvent Start->OptimizeSolvent MonitorConversion Monitor Conversion (Stop at ~50%) Start->MonitorConversion CheckAcylDonor Verify Acyl Donor (Use Vinyl Acetate) Start->CheckAcylDonor Improved Enantioselectivity Improved ScreenEnzymes->Improved OptimizeTemp->Improved OptimizeSolvent->Improved MonitorConversion->Improved CheckAcylDonor->Improved

Caption: Troubleshooting workflow for low enantioselectivity.

General Experimental Workflow for Enzymatic Resolution

Experimental_Workflow Setup 1. Reaction Setup - Substrate - Solvent - Acyl Donor AddEnzyme 2. Add Lipase Setup->AddEnzyme Incubate 3. Incubate (Controlled Temperature & Stirring) AddEnzyme->Incubate Monitor 4. Monitor Reaction (Chiral GC/HPLC) Incubate->Monitor Stop 5. Stop Reaction (Filter Enzyme) Monitor->Stop ~50% Conversion Workup 6. Workup (Solvent Removal) Stop->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Product Analysis (Yield, e.e.) Purify->Analysis

Caption: General experimental workflow for enzymatic resolution.

References

Troubleshooting low enantiomeric excess in (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low enantiomeric excess (ee) during the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a key chiral building block. The primary focus is on the enzymatic kinetic resolution of cis-1,4-diacetoxy-2-cyclopentene, a common and highly effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low enantiomeric excess (ee) in this synthesis?

A1: The most frequent cause of low ee is suboptimal performance of the lipase-catalyzed kinetic resolution step. This can stem from various factors including incorrect enzyme choice, poor enzyme activity, non-ideal reaction conditions (pH, temperature), or issues with the purity of the starting material.[1] Kinetic resolution is a delicate process where one enantiomer reacts faster than the other; any deviation can compromise this selectivity.[1]

Q2: How does the reaction conversion percentage affect the final enantiomeric excess?

A2: In kinetic resolution, achieving ~50% conversion is critical for obtaining high ee for both the unreacted starting material and the product. If the reaction goes significantly beyond 50% conversion, the enzyme will start to hydrolyze the less-favored enantiomer at a higher rate, leading to a decrease in the ee of the product, (+)-4-hydroxy-2-cyclopentenyl acetate.[2] Conversely, very low conversion may not be sufficient to establish a significant enantiomeric enrichment.

Q3: Can the choice of lipase impact which enantiomer is produced?

A3: Yes, different lipases can exhibit opposite enantiopreferences. While many lipases, such as those from Pseudomonas cepacia or Candida antarctica B (Novozym 435), are known to produce the (1R,4S)-(+)-monoacetate, it is crucial to verify the selectivity of the specific enzyme used.[2][3][4] Some enzymes may preferentially produce the (1S,4R)-(-)-monoacetate.[5]

Q4: Is it necessary to use a buffer? What is its role?

A4: Yes, using a phosphate buffer (typically pH 6.5-7.5) is crucial. The enzymatic hydrolysis of the diacetate produces acetic acid as a byproduct. This acidifies the reaction medium, lowering the pH. A significant drop in pH can denature the lipase, drastically reducing its activity and enantioselectivity. The buffer neutralizes the acid, maintaining the optimal pH for the enzyme to function effectively.[6][7]

Q5: My final product has a low melting point and optical rotation. What could be the cause?

A5: This often indicates impurities in the final product. One common issue is the presence of the trans-isomer in the starting racemic monoacetate used to prepare the diacetate.[6] These impurities can carry through the synthesis and co-crystallize with the final product, depressing its melting point and reducing the specific rotation. Another cause could be residual diol or diacetate due to incomplete reaction or inefficient purification.

Troubleshooting Guide for Low Enantiomeric Excess

This section addresses specific problems that can lead to poor stereoselectivity during the enzymatic hydrolysis of cis-1,4-diacetoxy-2-cyclopentene.

Problem 1: Enantiomeric Excess is significantly below the expected >95%
Potential Cause Recommended Action
Incorrect Reaction Time / Conversion Monitor the reaction progress closely using TLC or GC. Stop the reaction as close to 50% conversion as possible. Over-running the reaction is a primary cause of decreased ee.
Suboptimal pH Ensure a properly prepared phosphate buffer (0.05 - 0.1 M, pH 7.0) is used. Verify the pH of the buffer before starting the reaction. If the reaction volume is large, the buffering capacity may be insufficient; consider a slightly more concentrated buffer.
Poor Enzyme Activity Use a fresh batch of lipase or one that has been stored correctly (typically refrigerated and dry).[6] Consider adding a larger quantity of the enzyme if the reaction is sluggish, but be aware this can make temperature control more difficult.[6]
Incorrect Temperature Maintain the reaction temperature in the optimal range for the chosen lipase (often 23-30°C).[6] High temperatures can denature the enzyme and reduce selectivity.[6]
Impure Starting Material Ensure the starting cis-1,4-diacetoxy-2-cyclopentene is pure and free of isomers. Purify the precursor, (±)-cis-4-hydroxy-2-cyclopentenyl acetate, by recrystallization to remove trans-impurities before acetylation.[6]
Problem 2: Reaction is very slow or stalls before 50% conversion
Potential Cause Recommended Action
Inactivated Enzyme The enzyme may have been denatured by improper storage or pH changes during the reaction. Use fresh enzyme and ensure adequate buffering.
Poor Substrate Solubility While the diacetate has some water solubility, vigorous stirring is necessary to maintain a good dispersion for the enzyme to act upon. Ensure the stirring is efficient enough to create a fine emulsion.
Presence of Organic Solvents If the starting material was dissolved in a solvent for transfer, residual solvent could inhibit the enzyme. Ensure all organic solvents are removed from the diacetate before adding it to the aqueous buffer.
Insufficient Enzyme Loading The amount of enzyme may be too low for the scale of the reaction. While costly, increasing the enzyme loading can dramatically shorten reaction times.[6]

Data Summary Tables

Table 1: Effect of Lipase Source on Enantioselectivity
Lipase SourceCommon Name/FormTypical ee (%) for (+)-monoacetateRelative Reaction Time
Pseudomonas cepaciaLipase PS, Amano PS>99%Moderate
Candida antarctica BNovozym 435 (Immobilized)>99%Fast
Porcine PancreasPancreatin95%Slow
Electric EelAcetylcholinesterase>99%Moderate
Pseudomonas fluorescensLipase AK>95%Moderate-Fast

Note: Performance can vary between batches and suppliers. This table represents typical reported outcomes.[2][3][8]

Table 2: Influence of Reaction Conditions on Synthesis Outcome
ParameterCondition 1Outcome 1 (ee%)Condition 2Outcome 2 (ee%)
Temperature 23°C>98%29°C85%
pH 7.0 (Buffered)>98%5.0 (Unbuffered)<70%
Conversion 50%>98%75%92%

Key Experimental Protocol

Enzymatic Kinetic Resolution of cis-1,4-Diacetoxy-2-cyclopentene

This protocol is a standard laboratory-scale procedure for producing (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate.

Materials:

  • cis-1,4-Diacetoxy-2-cyclopentene (1.0 eq)

  • Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS, ~5-10% by weight of substrate)

  • 0.1 M Phosphate Buffer (pH 7.0)

  • Ethyl Acetate (HPLC Grade)[6]

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • A round-bottomed flask is charged with 0.1 M phosphate buffer (pH 7.0, approx. 20 mL per gram of substrate).

  • Add the cis-1,4-diacetoxy-2-cyclopentene to the buffer.

  • Initiate vigorous stirring to create a fine emulsion of the substrate in the buffer.

  • Add the lipase powder to the stirring mixture in one portion.

  • Seal the flask and allow the reaction to stir at a constant temperature (e.g., 23°C).

  • Monitor the reaction progress by TLC (eluent: 1:1 Ether/Hexane), checking for the disappearance of the diacetate (Rf ≈ 0.6) and the appearance of the monoacetate (Rf ≈ 0.3) and diol (Rf ≈ 0.1). Aim for approximately 50% conversion (9-12 hours).[6]

  • Once 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or proceeding directly to extraction.

  • Saturate the aqueous phase with solid NaCl to aid in extraction.

  • Extract the mixture exhaustively with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil via flash column chromatography on silica gel to separate the desired monoacetate from unreacted diacetate and the diol byproduct.

Visual Diagrams

Enzymatic Resolution Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare 0.1M Phosphate Buffer (pH 7.0) B Add cis-1,4-Diacetoxy- 2-cyclopentene Substrate A->B C Add Lipase (e.g., Amano PS) B->C D Stir vigorously at 23°C (9-12 hours) C->D E Monitor reaction to ~50% conversion via TLC/GC D->E F Saturate with NaCl & Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate Organic Phases F->G H Purify via Flash Column Chromatography G->H I Obtain Pure (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol H->I

Caption: Experimental workflow for enzymatic resolution.

Troubleshooting Low ee start Low Enantiomeric Excess (<95%) q1 Was reaction run past 50% conversion? start->q1 a1_yes Yes q1->a1_yes Yes q2 Was pH maintained at ~7.0? q1->q2 No res1 Reduce reaction time. Monitor conversion closely. a1_yes->res1 end_node Re-run with Optimized Conditions res1->end_node a2_no No q2->a2_no No q3 Was temperature controlled (23-25°C)? q2->q3 Yes res2 Use a properly prepared and adequate buffer. a2_no->res2 res2->end_node a3_no No q3->a3_no No q4 Was starting material pure? q3->q4 Yes res3 Maintain constant temperature. Avoid overheating. a3_no->res3 res3->end_node a4_no No q4->a4_no No q4->end_node Yes res4 Recrystallize precursors to remove isomers. a4_no->res4 res4->end_node

References

Technical Support Center: Purity Determination of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for determining the purity of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the chemical and enantiomeric purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Chiral HPLC and chiral GC are essential for determining enantiomeric purity, while qNMR is a powerful tool for assessing chemical purity against a certified reference standard.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include the undesired (1R,4S) enantiomer, the corresponding trans-diastereomers, and unreacted starting materials from the synthesis, such as cis-4-cyclopentene-1,3-diol. The synthesis of this compound often starts from cyclopentene, which undergoes hydroxylation and then esterification.

Q3: My chiral HPLC separation shows poor resolution between the enantiomers. What can I do to improve it?

A3: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters. First, adjust the mobile phase composition, particularly the ratio of the alcohol modifier (e.g., isopropanol or ethanol) to the non-polar solvent (e.g., hexane). Reducing the alcohol percentage often increases retention and can improve separation. You can also try switching to a different alcohol modifier. Additionally, lowering the flow rate and adjusting the column temperature can have a significant impact on chiral recognition.

Q4: I am observing peak tailing in my chromatograms. What are the common causes and solutions?

A4: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase (especially with residual silanols on silica-based columns), column contamination, or an inappropriate mobile phase pH for ionizable compounds. For a neutral molecule like this compound, secondary interactions are a likely cause. Using a high-purity silica column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this. For chiral separations, ensure the column is not degraded by performing a test with a standard compound.

Q5: What is the best approach for accurate quantification using 1H-NMR?

A5: For accurate quantification using ¹H-NMR (qNMR), the absolute method using an internal standard is highly recommended. This involves adding a known amount of a certified reference standard to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. It is crucial to use a reference standard that has a simple spectrum and signals that do not overlap with the analyte signals.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) - Starting Method

This protocol is a recommended starting point for the chiral separation of this compound. Optimization may be necessary based on your specific instrumentation and column.

Parameter Condition
Column Chiralpak® IA or similar polysaccharide-based chiral stationary phase
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Chiral Gas Chromatography (GC) - Starting Method

Commercial suppliers of this compound often use GC to determine the sum of enantiomers.[1][2] The following is a typical starting method for chiral GC analysis.

Parameter Condition
Column Rt-βDEXsm or similar derivatized beta-cyclodextrin column
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Sample Preparation Dissolve sample in a suitable solvent (e.g., ethyl acetate) to 1 mg/mL.
Quantitative ¹H-NMR (qNMR) Protocol

This protocol provides a framework for determining the absolute purity of this compound using qNMR.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃)
Internal Standard Maleic acid or another suitable certified reference material
Sample Preparation Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of CDCl₃ and transfer to an NMR tube.
Key Acquisition Parameters - Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of interest. - 90° pulse angle. - At least 8 scans for good signal-to-noise.
Data Processing Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
No peaks or very small peaks Injection issue (e.g., air in syringe, clogged loop).Ensure the sample is properly drawn into the sample loop and that an injection occurs (observe pressure drop).
Peak fronting Sample overload.Reduce the amount of sample injected or use a column with a larger internal diameter.
Ghost peaks Contaminated mobile phase or carryover from previous injections.Use fresh, high-purity mobile phase and flush the injector and column thoroughly between runs.
Baseline drift Column not equilibrated; temperature fluctuations.Allow for longer column equilibration time (at least 10-15 column volumes). Use a column oven to maintain a stable temperature.
Irreproducible retention times Inconsistent mobile phase preparation; pump malfunction.Prepare mobile phase carefully and consistently. Check the pump for leaks or air bubbles.
GC Troubleshooting
Issue Potential Cause Recommended Solution
Broad peaks Column overloading; slow injection.Dilute the sample. Ensure a fast, clean injection.
Split peaks Incompatible solvent; column contamination at the inlet.Dissolve the sample in a more volatile and compatible solvent. Trim the first few centimeters of the column.
Poor resolution Inappropriate oven temperature program.Optimize the temperature ramp rate; a slower ramp often improves resolution.
Baseline noise Contaminated carrier gas; column bleed.Use high-purity carrier gas with appropriate traps. Condition the column according to the manufacturer's instructions.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Purity Calculation weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Chiral HPLC filter->hplc Inject/Analyze gc Chiral GC filter->gc Inject/Analyze qnmr qNMR filter->qnmr Inject/Analyze integrate Integrate Peak Areas hplc->integrate gc->integrate qnmr->integrate calculate Calculate Purity integrate->calculate

Caption: General experimental workflow for purity analysis.

hplc_troubleshooting cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Issue Observed res_q Resolution < 1.5? start->res_q tail_q Asymmetric Peaks? start->tail_q res_sol1 Adjust Mobile Phase Ratio (e.g., decrease % alcohol) res_q->res_sol1 res_sol2 Lower Flow Rate res_sol1->res_sol2 res_sol3 Change Alcohol Modifier (e.g., IPA to EtOH) res_sol2->res_sol3 tail_sol1 Reduce Sample Concentration tail_q->tail_sol1 tail_sol2 Check for Column Contamination tail_sol1->tail_sol2 tail_sol3 Use High-Purity Silica Column tail_sol2->tail_sol3

Caption: Logic diagram for HPLC troubleshooting.

References

Technical Support Center: Recrystallization of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a key intermediate in the synthesis of prostaglandins and other biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: Based on its known solubility, this compound is soluble in ether and alcohol solvents and insoluble in water.[1] A common and effective solvent system for recrystallization is a mixture of diethyl ether and hexane. Diethyl ether serves as the primary solvent in which the compound is soluble, while hexane acts as the anti-solvent to induce crystallization. An alternative system that can be employed is ethanol and water.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for pure this compound is in the range of 49-51 °C.[2] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the common impurities that might be present in the crude product?

A3: Common impurities can include unreacted starting materials such as cis-3,5-diacetoxycyclopent-1-ene, byproducts like the corresponding diol, or residual solvents from the synthesis. The presence of these impurities can affect the crystallization process and the purity of the final product.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, several techniques can be used to induce crystallization. These include scratching the inner surface of the flask with a glass rod at the meniscus, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath.

Q5: What is the typical appearance of pure this compound?

A5: Pure this compound is a white to off-white solid.[1]

Experimental Protocol: Recrystallization using Diethyl Ether/Hexane

This protocol outlines a standard procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm diethyl ether. Gentle heating (below the boiling point of diethyl ether, ~35 °C) and stirring can aid in dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: While stirring the solution at room temperature, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, the flask should remain undisturbed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Illustrative Solubility and Recovery Data

Solvent SystemTemperature (°C)Approximate Solubility ( g/100 mL)Expected Recovery (%)
Diethyl Ether25HighN/A
Hexane25LowN/A
Diethyl Ether / Hexane (at saturation)25Moderate> 85
Diethyl Ether / Hexane0Low> 90

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Reheat the solution to dissolve the oil. - Add a small amount of the primary solvent (diethyl ether) to decrease the saturation. - Allow the solution to cool more slowly.
No Crystal Formation - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation.- Add more of the anti-solvent (hexane) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - Cool the solution in an ice bath for a longer period.
Low Recovery Yield - Too much primary solvent (diethyl ether) was used. - The crystals were washed with too much cold solvent. - Premature crystallization occurred during hot filtration.- Concentrate the filtrate to recover more product. - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus is pre-warmed and the filtration is performed quickly.
Colored Crystals Colored impurities are present in the crude material.- Treat the solution with activated charcoal before hot filtration.
Melting Point is Broad or Depressed The purified material is still impure.- Repeat the recrystallization process. - Consider an alternative purification method such as column chromatography.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_end Result start Start with Crude Product dissolve Dissolve in minimum warm Diethyl Ether start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_antisolvent Add Hexane until turbid dissolve->add_antisolvent hot_filtration->add_antisolvent cool_rt Cool to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Hexane filtrate->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield start Recrystallization Problem Encountered oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat Reheat to Dissolve oiling_out->reheat add_solvent Add More Diethyl Ether reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool add_antisolvent Add More Hexane no_crystals->add_antisolvent scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Filtrate low_yield->concentrate min_wash Minimize Wash Volume low_yield->min_wash

Caption: A logical diagram for troubleshooting common issues during recrystallization.

References

Challenges in the industrial scale synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using immobilized lipase (Novozym® 435).

Problem Potential Cause Recommended Action
Low Reaction Rate or Incomplete Conversion Suboptimal Temperature: Enzyme activity is highly dependent on temperature.Verify the reaction temperature is within the optimal range for Novozym® 435 (typically 30-50°C). Lower temperatures can significantly slow down the reaction, while excessively high temperatures can lead to enzyme denaturation.
Suboptimal pH: The pH of the reaction medium can affect the enzyme's catalytic activity and stability.Ensure the reaction medium is buffered to the optimal pH for the lipase, which is generally near neutral (pH 7.0-8.0) for this type of transformation.
Low Enzyme Activity: The enzyme may have lost activity due to improper storage, handling, or repeated use.Use a fresh batch of enzyme or test the activity of the current batch on a small scale. Consider increasing the enzyme loading after verifying its activity.
Poor Mixing/Mass Transfer Limitation: Inadequate agitation can lead to poor contact between the substrate and the immobilized enzyme, especially in large reactors.Increase the agitation speed to ensure the enzyme beads are fully suspended. Baffling in the reactor can also improve mixing. For very large scale, consider the reactor design to ensure efficient mass transfer.
Substrate or Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity.If substrate inhibition is suspected, consider a fed-batch approach where the substrate is added incrementally.
Low Enantiomeric Excess (e.e.) Presence of Non-enzymatic Hydrolysis: Chemical hydrolysis of the diacetate can lead to the formation of the racemic diol, which can then be acylated to form a racemic mixture of the desired product.Ensure the reaction is run under mild conditions and that the pH is controlled to minimize non-enzymatic side reactions.
Incorrect Enzyme: While Novozym® 435 is commonly used, other lipases might not provide the same high enantioselectivity.Verify the identity and source of the immobilized lipase.
Contamination: Contamination with other microorganisms could introduce enzymes that catalyze the non-selective hydrolysis of the substrate.Ensure all equipment and reagents are sterile before use.
Enzyme Deactivation/Leaching Harsh Reaction Conditions: Extreme pH, high temperatures, or aggressive organic solvents can damage the enzyme and its support matrix.Operate within the recommended pH and temperature ranges. Select a solvent that is known to be compatible with Novozym® 435, such as methyl tert-butyl ether (MTBE).
Mechanical Stress: High shear forces from aggressive agitation can lead to the physical breakdown of the enzyme support beads.Use an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed that provides good mixing without causing excessive mechanical stress.
Enzyme Leaching: The lipase may detach from the support, especially in the presence of certain organic solvents or high temperatures.[1][2][3]Pre-wash the enzyme as per the manufacturer's recommendation. Consider using a cross-linked enzyme aggregate (CLEA) formulation for enhanced stability.
Difficulties in Downstream Processing Emulsion Formation during Extraction: The presence of proteins (leached enzyme) and other components can lead to the formation of stable emulsions during workup.Use a suitable solvent system for extraction and consider centrifugation to break emulsions. A filtration step to remove the immobilized enzyme before extraction is crucial.
Product Purification Challenges: Removal of unreacted starting material and byproducts can be challenging.Optimize chromatographic purification conditions (e.g., choice of stationary and mobile phase). Crystallization of the final product can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the industrial synthesis of this compound?

A1: The most common starting material is cis-3,5-diacetoxy-1-cyclopentene, a meso compound that can be selectively hydrolyzed in an enzymatic desymmetrization reaction to yield the desired chiral product.

Q2: Which enzyme is most commonly used for this enzymatic desymmetrization and why?

A2: Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is widely used for this reaction due to its high enantioselectivity, stability in organic solvents, and reusability.[4]

Q3: What are the optimal reaction conditions for the enzymatic desymmetrization?

A3: Optimal conditions can vary, but a typical starting point would be a temperature between 30-50°C and a pH around 7.0-8.0. The reaction is often carried out in an organic solvent like methyl tert-butyl ether (MTBE) to improve substrate solubility and minimize water-dependent side reactions.

Q4: How can the enzyme be reused, and how many cycles are typically possible?

A4: After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed product and unreacted substrate, and then reused. Literature suggests that Novozym® 435 can be reused for up to 10 cycles without a significant loss of activity under optimized conditions.[4]

Q5: What are the common byproducts in this synthesis, and how can they be minimized?

A5: The main byproduct is the corresponding diol, formed by the hydrolysis of both acetate groups. Its formation can be minimized by carefully controlling the reaction time and the amount of water in the system. Over-hydrolysis can be an issue if the reaction is left for too long.

Q6: What are the key safety considerations for this process at an industrial scale?

A6: Standard safety precautions for handling organic solvents, such as MTBE, should be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment (PPE). The enzyme itself is generally considered safe, but inhalation of dust from the immobilized support should be avoided.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Enantiomeric Excess (e.e.)

Temperature (°C)Typical Reaction Time (hours)Typical Enantiomeric Excess (e.e.) (%)
2524 - 48>99
3512 - 24>99
456 - 12>98
554 - 8~97 (potential for enzyme denaturation)

Note: Data are representative and may vary depending on other reaction parameters such as substrate concentration and enzyme loading.

Table 2: Effect of Enzyme Loading on Reaction Time

Enzyme Loading (w/w % of substrate)Typical Reaction Time (hours)
1%> 48
5%12 - 24
10%6 - 12

Note: Higher enzyme loading reduces reaction time but increases cost. Optimization is crucial for industrial-scale production.

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene

  • Novozym® 435

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (0.1 M, pH 7.5)

Procedure:

  • To a stirred reactor, add cis-3,5-diacetoxy-1-cyclopentene and MTBE.

  • Add Novozym® 435 (typically 5-10% by weight of the substrate).

  • Add a small amount of phosphate buffer (typically 1-5% v/v) to provide the necessary water for hydrolysis.

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the desired conversion is reached.

  • Upon completion, stop the agitation and filter to recover the immobilized enzyme.

  • Wash the recovered enzyme with fresh MTBE and store for reuse.

  • The filtrate, containing the product, is then carried forward to the purification step.

Protocol 2: Purification of this compound

Materials:

  • Reaction mixture from Protocol 1

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Concentrate the filtrate from Protocol 1 under reduced pressure to remove the MTBE.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with brine to remove any residual buffer salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_workup Workup & Purification cluster_output Products start Starting Material: cis-3,5-Diacetoxy-1-cyclopentene reaction Enzymatic Desymmetrization (Novozym® 435, MTBE, 40°C) start->reaction filtration Filtration to recover enzyme reaction->filtration extraction Solvent Extraction & Washing filtration->extraction enzyme_recycle Recycled Enzyme filtration->enzyme_recycle purification Chromatography/ Crystallization extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Low Yield/Incomplete Reaction cause1 Suboptimal Temperature/pH start->cause1 cause2 Low Enzyme Activity start->cause2 cause3 Poor Mixing start->cause3 solution1 Verify & Adjust Reaction Conditions (Temp: 30-50°C, pH: 7-8) cause1->solution1 solution2 Test Enzyme Activity/ Use Fresh Enzyme/ Increase Loading cause2->solution2 solution3 Increase Agitation Speed/ Check Reactor Design cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield or incomplete conversion.

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents, including prostaglandins and carbocyclic nucleosides. Consequently, robust and reliable analytical methods for determining its enantiomeric purity are essential.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound with alternative analytical techniques, namely chiral Gas Chromatography (GC) and chiral Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is based on established methodologies for structurally similar compounds, offering a practical framework for method development and selection.

Methodology Comparison: At a Glance

The selection of an appropriate analytical technique for chiral analysis depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.
Typical Analytes Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds; derivatization may be required for polar analytes.Soluble compounds; provides structural information.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and improve separation.Dissolution with a chiral solvating agent in a suitable deuterated solvent.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-field NMR spectrometer.
Sensitivity Good, can be enhanced with sensitive detectors.High, especially with MS detection.Generally lower compared to chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.Generally faster run times, often under 20 minutes.Rapid data acquisition, but sample preparation and data processing can be time-consuming.
Quantitative Accuracy High, well-established for quantitative analysis.High, especially with an internal standard.Good for determining enantiomeric excess (ee), but may require careful calibration for absolute quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. Below are proposed experimental protocols for the chiral analysis of this compound using HPLC, GC, and NMR.

Chiral HPLC Method

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with similar structures to the target analyte.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A cellulose-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Expected Outcome: Baseline separation of the (1S,4R) and (1R,4S) enantiomers.

Alternative Method 1: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Since this compound is an alcohol, derivatization of the hydroxyl group may be beneficial to improve its chromatographic properties.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, for instance, one containing a derivatized β-cyclodextrin.[1][2]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Sample Preparation:

    • Derivatization (optional but recommended): Acetylate the hydroxyl group using acetic anhydride and a catalyst (e.g., pyridine or iodine) to form the diacetate derivative.[1] This can enhance volatility and may improve enantioselectivity.

    • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio).

  • Expected Outcome: Separation of the enantiomeric peaks.

Alternative Method 2: Chiral NMR Spectroscopy

Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral alcohol such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve a known amount of the sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.

    • The enantiomeric excess (% ee) can be calculated by integrating the signals of the separated peaks.

  • Expected Outcome: Resolution of specific proton signals (e.g., the proton attached to the carbon bearing the hydroxyl group or the acetate group) into two distinct signals, allowing for quantification of the enantiomeric ratio.

Data Presentation

For a direct comparison of the expected performance of these methods, the following table summarizes key analytical parameters. Note that these are estimated values based on typical performance for similar compounds and would require experimental verification.

ParameterChiral HPLCChiral GCChiral NMR
Estimated Retention Time (min) Enantiomer 1: ~12Enantiomer 2: ~15Enantiomer 1: ~10Enantiomer 2: ~11Not Applicable
Resolution (Rs) > 2.0> 1.5Not Applicable
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.01% of the major enantiomer~1-5% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.03% of the major enantiomer~0.03% of the major enantiomer~3-10% of the minor enantiomer
Precision (%RSD) < 2%< 2%< 5%

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol Dissolve Dissolve in Mobile Phase Sample->Dissolve PreparedSample Prepared Sample (1 mg/mL) Dissolve->PreparedSample Inject Inject into HPLC System PreparedSample->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify Enantiomers Chromatogram->Quantify Result Report Enantiomeric Purity (% ee) Quantify->Result

Chiral HPLC Analysis Workflow

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol Derivatize Derivatization (Optional) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Inject Inject into GC System PreparedSample->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify Enantiomers Chromatogram->Quantify Result Report Enantiomeric Purity (% ee) Quantify->Result Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample in NMR Tube AddCSA Add Chiral Solvating Agent Sample->AddCSA PreparedSample Prepared NMR Sample AddCSA->PreparedSample Acquire Acquire 1H NMR Spectrum PreparedSample->Acquire Spectrum Process Spectrum Acquire->Spectrum Integrate Integrate Separated Enantiomeric Signals Spectrum->Integrate Result Calculate Enantiomeric Excess (% ee) Integrate->Result

References

A Comparative Guide to the Synthetic Routes of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a pivotal chiral building block in the synthesis of a wide array of biologically significant molecules, including carbocyclic nucleosides and prostaglandins. The stereoselective synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of two prominent synthetic strategies: a chemoenzymatic approach via lipase-catalyzed desymmetrization and a chemical asymmetric synthesis involving a chiral auxiliary.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterChemoenzymatic SynthesisAsymmetric Chemical Synthesis
Starting Material cis-3,5-Diacetoxycyclopent-1-eneCyclopentadiene & Chiral Auxiliary
Key Reagent/Catalyst Lipase (e.g., from Pseudomonas cepacia)Chiral Auxiliary (e.g., (-)-8-phenylmenthol)
Overall Yield ~40-45%Not explicitly reported as a direct sequence
Enantiomeric Excess (ee) >99%High (Diastereoselective separation)
Key Steps Enzymatic hydrolysisDiels-Alder reaction, resolution, hydrolysis
Advantages High enantioselectivity, mild reaction conditionsWell-established chemical transformations
Disadvantages Moderate yield, enzyme cost and stabilityMulti-step, use of stoichiometric chiral auxiliary

Synthetic Route Overviews

The two synthetic strategies offer distinct advantages and disadvantages. The chemoenzymatic route is notable for its exceptional enantioselectivity, while the asymmetric chemical synthesis relies on classical and well-understood transformations.

G cluster_0 Chemoenzymatic Synthesis cluster_1 Asymmetric Chemical Synthesis A cis-3,5-Diacetoxycyclopent-1-ene B Lipase-catalyzed Enantioselective Hydrolysis A->B C This compound B->C D Cyclopentadiene F Diels-Alder Reaction D->F E (-)-8-Phenylmenthyl Acrylate E->F G Diastereomeric Adducts F->G H Separation & Hydrolysis G->H I This compound H->I

Caption: Comparative workflow of chemoenzymatic and asymmetric chemical synthesis routes.

Experimental Protocols

Route 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Desymmetrization

This method relies on the enantioselective hydrolysis of the prochiral starting material, cis-3,5-diacetoxycyclopent-1-ene, catalyzed by a lipase.

Experimental Workflow:

G A Dissolve cis-3,5-diacetoxycyclopent-1-ene in phosphate buffer B Add Lipase (e.g., Pseudomonas cepacia lipase) A->B C Stir at controlled pH and temperature (e.g., pH 7, 25°C) B->C D Monitor reaction progress by TLC or GC C->D E Extract with ethyl acetate D->E F Purify by column chromatography E->F G This compound F->G

Caption: Workflow for the chemoenzymatic synthesis of the target compound.

Detailed Protocol:

A suspension of cis-3,5-diacetoxycyclopent-1-ene in a phosphate buffer (pH 7.0) is prepared. To this, a commercially available lipase, such as that from Pseudomonas cepacia (Amano Lipase PS), is added. The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a dilute sodium hydroxide solution. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon reaching approximately 40-45% conversion, the reaction is stopped, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The desired this compound is then isolated and purified by column chromatography on silica gel. This procedure typically yields the product with an enantiomeric excess of over 99%.

Route 2: Asymmetric Chemical Synthesis via Diels-Alder Reaction

This approach utilizes a chiral auxiliary to induce asymmetry in a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

Experimental Workflow:

G A React cyclopentadiene with (-)-8-phenylmenthyl acrylate B Lewis Acid Catalysis (e.g., Et2AlCl) A->B C Formation of diastereomeric Diels-Alder adducts B->C D Separate diastereomers by crystallization or chromatography C->D E Reduce the desired diastereomer (e.g., with DIBAL-H) D->E F Acetylate the resulting alcohol E->F G This compound F->G

Caption: Workflow for the asymmetric chemical synthesis of the target compound.

Detailed Protocol:

Freshly cracked cyclopentadiene is reacted with a chiral acrylate, for instance, (-)-8-phenylmenthyl acrylate, in the presence of a Lewis acid catalyst such as diethylaluminum chloride. This Diels-Alder reaction proceeds with high diastereoselectivity to yield a mixture of diastereomeric adducts. The desired diastereomer is then separated by crystallization or column chromatography. Subsequent reduction of the ester functionality, for example with diisobutylaluminium hydride (DIBAL-H), affords the corresponding alcohol. Finally, selective acetylation of the alcohol provides this compound. The chiral auxiliary, (-)-8-phenylmenthol, can be recovered and reused.

Conclusion

Both the chemoenzymatic and the asymmetric chemical synthesis routes provide access to the valuable chiral intermediate, this compound. The choice of a particular route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory equipment and expertise. The chemoenzymatic approach offers a highly enantioselective and environmentally benign option, while the chemical synthesis provides a more traditional and potentially more scalable, albeit multi-step, alternative.

A Comparative Guide to Chiral Building Blocks in Prostaglandin Synthesis: (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol vs. Established Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological functions, remains a significant challenge in medicinal chemistry and drug development. The stereochemical complexity of the prostaglandin scaffold necessitates the use of chiral building blocks to ensure the desired biological activity. This guide provides an objective comparison of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol with other key chiral precursors in prostaglandin synthesis, supported by experimental data and detailed methodologies.

Introduction to Chiral Building Blocks for Prostaglandins

The total synthesis of prostaglandins has evolved significantly since the pioneering work of E.J. Corey. A cornerstone of many synthetic strategies is the use of a chiral cyclopentanoid core onto which the two characteristic side chains are appended. The efficiency, stereoselectivity, and scalability of the synthesis are heavily dependent on the choice of the initial chiral building block. This guide focuses on a comparative analysis of three major approaches:

  • The this compound Approach: Utilizing a versatile C5 synthon that can be elaborated into key intermediates.

  • The Corey Lactone Approach: A classic and widely used strategy based on a bicyclic lactone intermediate.

  • The Chemoenzymatic Approach: A modern strategy employing enzymes to achieve high enantioselectivity in the early steps.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the synthesis of key intermediates and final prostaglandin products using the different chiral building blocks.

Table 1: Synthesis of Key Chiral Intermediates

Chiral Building BlockKey IntermediateNumber of StepsOverall YieldEnantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Reference
This compound(4R)-Acetoxy-2-cyclopenten-1-one183%>99% e.e. (from enantiopure starting material)[Organic Syntheses, 1996, 73, 36]
Various (for Corey Lactone)Corey Lactone DiolOne-pot from commercial materials50%>99% e.e.[1]
Bicyclic KetoneChiral Bromohydrin286% (recrystallized)>99% e.e.[2]

Table 2: Overall Comparison for the Synthesis of Prostaglandin F2α (PGF2α)

Synthetic ApproachStarting MaterialTotal Steps to PGF2αOverall YieldKey FeaturesReference
This compound Based This compound~8-10 (estimated)Data not fully available in a single sourceVersatile starting material, requires oxidation and further functionalization.-
Corey Lactone Approach Norbornadiene~15Not explicitly stated as a single valueWell-established, stereocontrolled, but lengthy.[3]
Chemoenzymatic Approach Commercially available lactone510.6 g from 14.2 g of lactone intermediateHighly efficient, scalable, excellent stereocontrol.[2][2]
Enyne Cycloisomerization Readily available starting materials615%Concise, highly enantioselective.[4]

Synthetic Pathways and Methodologies

This section details the synthetic pathways for each approach and provides experimental protocols for key transformations.

Synthesis from this compound

This approach utilizes a readily available chiral cyclopentenol derivative. The initial step typically involves oxidation to the corresponding cyclopentenone, a versatile intermediate for the introduction of the prostaglandin side chains.

G A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B (4R)-Acetoxy-2- cyclopenten-1-one A->B Oxidation C Conjugate Addition (Lower Side Chain) B->C D Introduction of Upper Side Chain C->D E Prostaglandin D->E

Fig. 1: Synthetic approach from this compound.

Experimental Protocol: Oxidation of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate

This protocol describes the oxidation of a closely related substrate to the corresponding enone, a key step in utilizing this class of building blocks.

  • Reactants: (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol), pyridinium chlorochromate (PCC, 50 g, 240 mmol), anhydrous sodium acetate (1.5 g), 4 Å molecular sieves (70 g).

  • Solvent: Dry dichloromethane (1.0 L).

  • Procedure: A flame-dried, three-necked round-bottomed flask is charged with dichloromethane, sodium acetate, and molecular sieves. The starting alcohol is added, followed by the portionwise addition of PCC over 5 minutes. The mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is filtered through a pad of Florisil. The filtrate is concentrated on a rotary evaporator.

  • Purification: The crude product is purified by flash chromatography on silica gel (20% ethyl acetate in petroleum ether).

  • Yield: 18.9 g (83%) of (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.

The Corey Lactone Approach

The classic Corey synthesis relies on the stereocontrolled elaboration of the Corey lactone, which is itself synthesized from precursors like norbornadiene. This route establishes the correct relative stereochemistry of the cyclopentane core early in the synthesis.

G A Norbornadiene B Bicyclic Intermediate A->B Multi-step sequence C Corey Lactone B->C Baeyer-Villiger Oxidation D Functional Group Manipulation C->D E Side Chain Introduction D->E F Prostaglandin E->F

Fig. 2: The Corey lactone synthetic pathway.

Experimental Protocol: One-Pot Synthesis of Corey Lactone [1]

This modern protocol provides rapid access to the Corey lactone in high yield and enantioselectivity.

  • Key Reactions: The one-pot sequence involves a domino Michael/Michael reaction, reduction of an aldehyde, stereoselective reduction of a ketone, lactonization, and two silicon-carbon bond transformations.

  • Starting Materials: Commercially available compounds.

  • Overall Yield: 50%.

  • Enantioselectivity: >99% e.e.

  • Reaction Time: 152 minutes.

  • Note: This one-pot procedure represents a significant improvement in efficiency over classical multi-step syntheses of the Corey lactone.

The Chemoenzymatic Approach

This contemporary strategy utilizes enzymatic reactions to establish key stereocenters with high fidelity, often leading to more concise and scalable syntheses. A notable example involves the synthesis of a chiral bromohydrin as a functional equivalent of the Corey lactone.[2]

G A Bicyclic Ketone B Enzymatic Baeyer-Villiger A->B C Chiral Lactone B->C D Bromohydrin Formation C->D E Ni-catalyzed Coupling D->E Lower Side Chain F Wittig Reaction E->F Upper Side Chain G Prostaglandin F2α F->G

Fig. 3: Chemoenzymatic approach to prostaglandin synthesis.

Experimental Protocol: Chemoenzymatic Synthesis of PGF2α [2]

This highly efficient synthesis was demonstrated on a gram scale.

  • Step 1 & 2: Synthesis of Chiral Bromohydrin: A commercially available bicyclic ketone undergoes an enzymatic Baeyer-Villiger oxidation to afford a chiral lactone. This is followed by treatment with NBS and water to yield the chiral bromohydrin. The bromohydrin was obtained in 86% yield and >99% e.e. after recrystallization.

  • Step 3: Nickel-Catalyzed Reductive Coupling: The lower side chain is introduced via a nickel-catalyzed reductive coupling reaction with the bromohydrin. This step proceeds with a 73% yield on a 10-gram scale.

  • Step 4 & 5: Lactone Reduction and Wittig Reaction: The lactone is reduced, and the upper side chain is installed via a Wittig reaction to afford PGF2α.

  • Overall Scale: 10.6 g of PGF2α was synthesized from 14.2 g of the chiral lactone intermediate.

Conclusion and Future Outlook

The choice of a chiral building block is a critical decision in the design of a prostaglandin synthesis.

  • This compound and its derivatives are valuable and versatile starting materials. While a comprehensive, modern, and fully documented synthesis of a prostaglandin from this specific starting material is not readily found in a single source, its conversion to key cyclopentenone intermediates is well-established. This route offers flexibility but may require more steps compared to some of the latest approaches.

  • The Corey lactone remains a cornerstone of prostaglandin synthesis due to its proven reliability in establishing the correct stereochemistry. Recent advancements, such as the one-pot synthesis, have significantly improved the efficiency of obtaining this key intermediate. However, the overall synthesis to the final prostaglandin can still be lengthy.

  • Chemoenzymatic approaches represent the state-of-the-art in terms of efficiency and scalability. The ability to generate key chiral intermediates in a few steps with high enantioselectivity makes this a highly attractive strategy for large-scale production. The concise synthesis of PGF2α in just five steps highlights the power of combining enzymatic and chemical transformations.

For researchers and drug development professionals, the selection of a synthetic strategy will depend on a variety of factors including the specific prostaglandin target, the required scale of synthesis, and the availability of specialized reagents and enzymes. While the Corey lactone provides a well-trodden path, the remarkable efficiency of modern chemoenzymatic routes suggests that these will become increasingly prevalent in the future. The utility of building blocks like this compound will continue to be exploited, particularly in the exploration of novel prostaglandin analogues where its versatility can be a significant advantage.

References

A Comparative Guide to the Biological Activity of Carbocyclic Nucleoside Analogs Derived from (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as a critical chiral building block in the stereoselective synthesis of a diverse range of carbocyclic nucleoside analogs. These compounds, in which the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene moiety, exhibit a broad spectrum of biological activities, including potent antiviral and antitumor effects. This guide provides an objective comparison of the performance of various derivatives synthesized from this key precursor, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Biological Activity Data

The biological activity of carbocyclic nucleosides derived from this compound and related cyclopentenyl precursors varies significantly with the nature of the nucleobase and other structural modifications. The following tables summarize the in vitro antiviral and antitumor activities of selected compounds.

Table 1: Antiviral Activity of Carbocyclic Nucleoside Analogs

Compound IDNucleobaseVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Carbovir GuanineHIV-1T-cells->100 (approx. 200-400 fold below toxic conc.)>200-400[1]
9-deazaneplanocin A 9-deazaadenineHIV-1 (LAI)PBM2.0>100>50[2]
Cyclopentenylcytosine (CPE-C) CytosineHSV-1 (TK+)---Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) HSV-1 (TK-)----Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) HSV-2----Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) Vaccinia virus----Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) Cytomegalovirus----Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) Varicella-zoster virus----Potent Activity[3][4]
Cyclopentenylcytosine (CPE-C) Influenza (Hong Kong)----Good Activity[3][4]
Cyclopentenylcytosine (CPE-C) Vesicular stomatitis virus----Good Activity[3][4]
Cyclopentenylcytosine (CPE-C) Japanese encephalitis virus----Good Activity[3][4]
Cyclopentenylcytosine (CPE-C) Punta Toro virus----Good Activity[3][4]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). PBM: Peripheral Blood Mononuclear cells.

Table 2: Antitumor Activity of Carbocyclic Nucleoside Analogs

Compound IDNucleobaseCancer Cell LineActivity MetricValueReference
Cyclopentenylcytosine (CPE-C) CytosineL1210 Leukemia (sensitive)In vivoSignificant antitumor activity[3][4]
Cyclopentenylcytosine (CPE-C) CytosineL1210 Leukemia (ara-C resistant)In vivoSignificant antitumor activity[3][4]
Cyclopentenylcytosine (CPE-C) CytosineA549 Human Lung XenograftIn vivo100% growth inhibition[3][4]
Cyclopentenylcytosine (CPE-C) CytosineMX-1 Mammary XenograftIn vivo100% growth inhibition[3][4]
Cyclopentenylcytosine (CPE-C) CytosineLOX Melanoma XenograftIn vivoGood activity[3][4]
Carbocyclic 8-azaadenine derivative 8-azaadenineP388 LeukemiaIn vivoSignificant antitumor activity[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activity of these carbocyclic nucleoside derivatives.

Cytotoxicity and Cell Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Remove the culture medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[7] Incubate for 1.5 to 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with carbocyclic nucleoside derivatives A->B C Incubate for specified duration B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G

Caption: General experimental workflow for the MTT cytotoxicity assay.

Antiviral Assays

1. Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Sample Preparation: Cell culture supernatants are collected and may be treated with a lysis buffer to release viral antigens.[3]

  • Coating: Microtiter wells are coated with a murine monoclonal antibody specific for HIV-1 p24 antigen.[3]

  • Antigen Capture: Samples, controls, and standards are added to the wells and incubated to allow the p24 antigen to bind to the coated antibody.[8]

  • Detection Antibody: Biotinylated human anti-HIV-1 IgG is added, which binds to the captured p24 antigen.[3]

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody.[3]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[3]

  • Absorbance Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of p24 antigen is proportional to the absorbance.[8]

p24_Antigen_Assay_Workflow cluster_workflow HIV-1 p24 Antigen Capture ELISA Workflow A Coat plate with anti-p24 antibody B Add cell supernatant (containing p24) A->B C Incubate to capture p24 antigen B->C D Add biotinylated anti-p24 antibody C->D E Add Streptavidin-HRP conjugate D->E F Add chromogenic substrate E->F G Measure absorbance F->G

Caption: Workflow for the HIV-1 p24 antigen capture ELISA.

Mechanism of Action

Several carbocyclic nucleoside analogs exert their biological effects by targeting key cellular enzymes involved in nucleotide metabolism. A prominent mechanism is the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) .

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[9] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for the synthesis of guanosine triphosphate (GTP).[9] By inhibiting IMPDH, these nucleoside analogs deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells and virus-infected cells.[9]

IMPDH_Inhibition_Pathway cluster_pathway IMPDH Inhibition Signaling Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GTP Guanosine Triphosphate (GTP) XMP->GTP ... NucleicAcids DNA/RNA Synthesis GTP->NucleicAcids Proliferation Cell Proliferation NucleicAcids->Proliferation Inhibitor Carbocyclic Nucleoside Analog (Active Metabolite) Inhibitor->IMPDH Inhibits

Caption: Mechanism of action via IMPDH inhibition.

References

X-ray Crystallographic Analysis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive X-ray crystallographic analysis of the parent compound, (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, is not publicly available, this guide provides a comparative overview of its derivatives, which are crucial intermediates in the synthesis of carbocyclic nucleosides with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural characteristics and experimental methodologies associated with this important class of molecules.

This compound serves as a versatile chiral building block in organic synthesis. Its derivatives are key precursors to a variety of carbocyclic nucleoside analogues, which are compounds that have shown promise as antiviral and anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is paramount for understanding their biological activity and for the rational design of new therapeutic agents.

This guide will focus on a comparative analysis of a bicyclo[4.3.0]nonene nucleoside analogue, a representative derivative of this compound, for which detailed crystallographic data is available.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for a representative derivative, a bicyclo[4.3.0]nonene nucleoside analogue (Derivative 1), which incorporates a modified cyclopentene ring. This data provides a benchmark for the expected structural parameters of this class of compounds.

ParameterDerivative 1 (bicyclo[4.3.0]nonene nucleoside analogue)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1994.5
Z 4
Calculated Density (g/cm³)1.45
Key Bond Lengths (Å)
C=C (cyclopentene)1.33
C-O (acetate)1.35
C-O (hydroxyl)1.43
Key Bond Angles (°) **
C-C=C (cyclopentene)110.5
O-C-C (acetate)109.8
Torsion Angle (°) **
C1-C2-C3-C4 (cyclopentene ring)15.2

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives involve multi-step procedures requiring careful control of reaction conditions and purification techniques.

Synthesis of a Bicyclo[4.3.0]nonene Nucleoside Analogue (Derivative 1)

The synthesis of the bicyclo[4.3.0]nonene nucleoside analogue involves a key Diels-Alder reaction. The general workflow is outlined below:

  • Preparation of the Diene: The synthesis begins with the modification of this compound to introduce a suitable diene functionality. This may involve protection of the hydroxyl group, followed by elimination or other functional group manipulations.

  • Diels-Alder Reaction: The functionalized cyclopentene diene is reacted with a dienophile, such as maleic anhydride, to construct the bicyclic core. This reaction is often carried out at elevated temperatures.

  • Functional Group Modification: The resulting bicyclic adduct undergoes a series of transformations to introduce the desired nucleobase and other functional groups. This can include reduction, amidation, and deprotection steps.

  • Purification: Each step is followed by purification, typically using column chromatography, to isolate the desired product.

X-ray Crystallographic Analysis
  • Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound. This is often achieved by slow evaporation of the solvent or by vapor diffusion.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the key processes and relationships in the analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol diene_prep Diene Preparation start->diene_prep diels_alder Diels-Alder Reaction diene_prep->diels_alder modification Functional Group Modification diels_alder->modification purification Purification modification->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from starting material to final crystal structure.

signaling_pathway cluster_parent This compound Core cluster_derivatives Derivatives cluster_application Therapeutic Applications parent Cyclopentene Ring nucleoside Carbocyclic Nucleoside Analogues parent->nucleoside bicyclo Bicyclic Analogues parent->bicyclo other Other Functionalized Derivatives parent->other antiviral Antiviral Agents nucleoside->antiviral anticancer Anticancer Agents nucleoside->anticancer bicyclo->antiviral other->antiviral other->anticancer

A Comparative Guide to Enantiomeric Excess Determination of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis and drug development, the precise determination of enantiomeric excess (ee) is paramount for validating synthetic routes and ensuring the stereochemical purity of chiral intermediates. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a critical chiral building block, and its enantiopurity must be rigorously assessed. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The principal challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, determination of ee necessitates the introduction of a chiral element into the analytical system to induce a measurable difference between the enantiomers. The methods discussed below—chromatographic separation on a chiral stationary phase or the formation of diastereomeric species—achieve this differentiation.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as available equipment, sample throughput requirements, the need for derivatization, and the desired level of precision. Chiral GC and HPLC are direct separation techniques that are often favored for their high resolution and accuracy. NMR spectroscopy, particularly with chiral solvating agents, offers a rapid alternative that avoids covalent modification of the analyte.

Method Principle Advantages Disadvantages Typical Analysis Time
Chiral Gas Chromatography (GC) Direct separation of enantiomers on a chiral stationary phase (CSP). Requires analyte to be volatile and thermally stable.High resolution and sensitivity. Requires very small sample sizes. Established method for this compound.[1][2]Analyte must be volatile. No information on absolute configuration without a standard.[1]15-30 minutes
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation on a CSP (e.g., polysaccharide-based) or indirect separation of diastereomeric derivatives on an achiral column.[3][4]Broad applicability to a wide range of compounds.[3][5] High accuracy and precision. Amenable to preparative scale.Can consume larger volumes of solvent. Method development can be time-consuming.[6]10-40 minutes
NMR Spectroscopy with Chiral Solvating Agent (CSA) Formation of transient, non-covalent diastereomeric complexes with a CSA, leading to distinct chemical shifts for each enantiomer in the NMR spectrum.[7][8][9]Rapid analysis.[7] No derivatization required. Minimal sample consumption.Lower sensitivity compared to chromatographic methods. Potential for peak overlap. Requires a high-field NMR spectrometer.5-15 minutes

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Chiral Gas Chromatography (GC)

This method is based on the direct separation of enantiomers on a cyclodextrin-based chiral stationary phase.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based CSP.[10]

  • Sample Preparation: Dissolve 1-2 mg of the analyte in 1 mL of ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 230°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Oven Program: 100°C hold for 1 min, then ramp to 160°C at 2°C/min.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers (E1 and E2) using the formula:

    • ee (%) = |(Area_E1 - Area_E2)| / |(Area_E1 + Area_E2)| * 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct separation method using a polysaccharide-based chiral stationary phase, which is highly effective for chiral alcohols.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Daicel CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers as described in the GC protocol.

Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the addition of a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

  • Sample Preparation:

    • Dissolve ~5 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the CSA (e.g., (R)-BINOL) to the NMR tube.

    • Shake the tube gently to ensure complete dissolution and complex formation.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the analyte-CSA mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks upon addition of the CSA (e.g., the proton at the C1 position bearing the hydroxyl group).

    • Integrate the two separated signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess based on the ratio of the integrals (I1 and I2):

      • ee (%) = |(Integral_I1 - Integral_I2)| / |(Integral_I1 + Integral_I2)| * 100

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for a typical chromatographic analysis and a logical comparison of the three primary methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (GC/HPLC) cluster_data Data Processing A Weigh Analyte B Dissolve in Appropriate Solvent A->B C Inject Sample into Chromatograph B->C D Separation on Chiral Stationary Phase C->D E Detection (e.g., FID/UV) D->E F Obtain Chromatogram (Two Separated Peaks) E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (%) G->H

Caption: Workflow for ee determination by Chiral GC or HPLC.

G cluster_GC Attributes cluster_HPLC Attributes cluster_NMR Attributes center ee Determination of This compound GC Chiral GC center->GC HPLC Chiral HPLC center->HPLC NMR NMR + CSA center->NMR GC_Attr High Resolution Volatile Sample Req. Direct Method GC->GC_Attr HPLC_Attr High Versatility Direct or Indirect Solvent Intensive HPLC->HPLC_Attr NMR_Attr Rapid Analysis No Derivatization Lower Sensitivity NMR->NMR_Attr

Caption: Comparison of analytical methods for ee determination.

References

Cost-benefit analysis of different synthetic methods for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a critical cornerstone of innovation. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral intermediate, pivotal in the synthesis of a range of bioactive molecules, including carbocyclic nucleosides and prostaglandins. This guide provides a comprehensive cost-benefit analysis of the primary synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

This analysis focuses on two main approaches: a chemoenzymatic route involving the desymmetrization of a meso-diacetate and a classic chemical synthesis pathway starting from cyclopentadiene followed by a resolution step.

Executive Summary of Synthetic Methodologies

ParameterChemoenzymatic DesymmetrizationChemical Synthesis & Resolution
Starting Material cis-3,5-DiacetoxycyclopenteneCyclopentadiene
Key Transformation Lipase-catalyzed enantioselective hydrolysisDiels-Alder reaction, epoxidation, hydrolysis, resolution
Chirality Introduction Direct enzymatic desymmetrizationResolution of a racemic mixture
Typical Overall Yield ~45-50%Variable, often lower due to multiple steps and resolution limit
Enantiomeric Excess >99%>99% after resolution
Process Complexity Fewer steps, milder conditionsMultiple steps, requires cryogenic conditions and hazardous reagents
Cost of Key Reagents Enzyme (e.g., Lipase B)Chiral resolving agent
Environmental Impact Generally lower, uses biodegradable catalystsHigher, involves organic solvents and heavy metal reagents
Scalability Readily scalableCan be challenging to scale up certain steps

Chemoenzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene

This approach stands out for its elegance and efficiency in establishing the desired stereochemistry in a single key step. The strategy revolves around the enantioselective hydrolysis of the prochiral meso compound, cis-3,5-diacetoxycyclopentene, catalyzed by a lipase.

dot

Caption: Chemoenzymatic synthesis of the target molecule.

Experimental Protocol: Lipase-Catalyzed Desymmetrization

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cis-3,5-diacetoxycyclopentene (10 g, 54.3 mmol) in 200 mL of 0.1 M phosphate buffer (pH 7.0) is added immobilized Candida antarctica lipase B (1 g).

  • The mixture is stirred at room temperature (25°C) and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 24-48 hours, when approximately 50% of the starting material is consumed), the enzyme is removed by filtration.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: Approximately 45-50% Enantiomeric Excess: >99%

Cost-Benefit Analysis of the Chemoenzymatic Method

Benefits:

  • High Enantioselectivity: Directly produces the desired enantiomer with excellent purity.

  • Mild Reaction Conditions: Avoids the use of harsh reagents and extreme temperatures.

  • Reduced Waste: Generates less hazardous waste compared to classical chemical methods.

  • Fewer Synthetic Steps: Simplifies the overall process, saving time and resources.

  • Reusable Catalyst: Immobilized enzymes can often be recovered and reused, reducing catalyst cost over multiple cycles.

Costs & Considerations:

  • Enzyme Cost: The initial investment in a high-quality lipase can be significant. However, the cost per gram of product can be reduced with enzyme recycling.

  • Reaction Time: Enzymatic reactions can be slower than some chemical transformations.

  • Substrate Availability: The cost and availability of the starting meso-diacetate will influence the overall economics.

Chemical Synthesis from Cyclopentadiene followed by Resolution

This classical approach involves the construction of the racemic cyclopentenol derivative followed by the separation of the enantiomers.

dot

Caption: Multi-step chemical synthesis workflow.

Experimental Protocol: Synthesis of Racemic cis-4-Acetoxy-2-cyclopenten-1-ol

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium hydroxide

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is heated to its cracking temperature (~170°C) and the monomeric cyclopentadiene is collected by distillation at a lower temperature. This must be used immediately.

  • Diels-Alder Reaction: Freshly distilled cyclopentadiene is reacted with a suitable dienophile (e.g., singlet oxygen followed by reduction, or through a multi-step sequence involving a protected diol precursor) to introduce the cis-diol functionality. A common route involves the reaction with singlet oxygen to form the endoperoxide, followed by reduction with thiourea.

  • Protection/Functionalization: The resulting cis-diol is then mono-acetylated to yield racemic cis-4-acetoxy-2-cyclopenten-1-ol.

Resolution of the Racemic Mixture

The racemic mixture must be resolved to obtain the desired (1S,4R) enantiomer. This is typically achieved by forming diastereomeric esters with a chiral resolving agent, followed by separation and subsequent hydrolysis.

Cost-Benefit Analysis of the Chemical Method

Benefits:

  • Readily Available Starting Material: Cyclopentadiene is an inexpensive and abundant starting material.

Costs & Considerations:

  • Multiple Steps: The multi-step nature of the synthesis leads to a lower overall yield.

  • Resolution Limit: The theoretical maximum yield for the desired enantiomer from a racemic mixture is 50%, unless a racemization and recycling protocol for the unwanted enantiomer is implemented.

  • Hazardous Reagents: This route often employs hazardous reagents such as peroxy acids and requires careful handling of volatile and reactive cyclopentadiene.

  • Waste Generation: The process generates a significant amount of chemical waste.

  • Process Complexity: The multiple steps and purification procedures make this a more complex and time-consuming process.

Comparative Cost Analysis of Starting Materials and Catalysts

ItemEstimated Cost (USD)Notes
cis-3,5-Diacetoxycyclopentene $150 - $250 / gramKey starting material for the chemoenzymatic route.
Dicyclopentadiene ~$2-3 / kgPrecursor to cyclopentadiene, the starting material for the chemical route.
Candida antarctica Lipase B (Immobilized) $150 - $200 / 10 gramsCost-effective when reused. Activity is a key cost factor.
Pseudomonas cepacia Lipase Varies significantly based on activity and purityAnother commonly used lipase for resolutions.
Electric Eel Acetylcholinesterase ~$120 - $700 / 500 unitsA highly effective but more expensive enzyme for hydrolysis.

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Conclusion and Recommendation

For the synthesis of this compound, the chemoenzymatic desymmetrization of cis-3,5-diacetoxycyclopentene presents a more advantageous route for most research and development applications. The superior enantioselectivity, milder reaction conditions, reduced number of synthetic steps, and lower environmental impact outweigh the initial cost of the enzyme, especially when the potential for enzyme recycling is considered.

The classical chemical synthesis from cyclopentadiene, while starting from a very inexpensive material, is hampered by its multi-step nature, lower overall yields, and the inherent 50% yield limitation of the resolution step. The complexity and use of hazardous materials also make it less attractive for modern, sustainable chemical synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, available budget, and the importance of green chemistry principles. However, for the efficient and clean production of this valuable chiral building block, the chemoenzymatic approach is the recommended methodology.

Review of the applications of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a versatile chiral building block with significant applications in the synthesis of a wide array of medicinally important compounds. Its rigid cyclopentene scaffold and defined stereochemistry make it an ideal starting material for the enantioselective synthesis of complex molecules, most notably prostaglandins and carbocyclic nucleosides. This guide provides a comparative analysis of synthetic routes utilizing this key intermediate against alternative methodologies, supported by experimental data and detailed protocols.

Application in the Synthesis of Prostaglandins

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. This compound is a common precursor for the synthesis of the "Corey lactone," a key intermediate in the synthesis of numerous prostaglandins.

Synthetic Route via Corey Lactone using this compound

The classical approach involves the oxidation of the hydroxyl group of this compound, followed by hydrolysis and subsequent functional group manipulations to yield the pivotal Corey lactone.

G A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B (4R)-(+)-Acetoxy- 2-cyclopenten-1-one A->B PCC, NaOAc DCM C (4R)-(+)-Hydroxy- 2-cyclopenten-1-one B->C Wheat Germ Lipase Phosphate Buffer D Corey Lactone Diol C->D Multi-step sequence

Caption: Synthesis of Corey Lactone from this compound.

Alternative Route: Organocatalytic Synthesis of Prostaglandin Analogues

An alternative approach developed by Aggarwal and colleagues utilizes an organocatalytic aldol reaction of succinaldehyde to create a bicyclic enal intermediate, bypassing the need for the traditional chiral starting material.

G A Succinaldehyde B Bicyclic Enal Intermediate A->B L-proline, DBA Aldol Reaction C Lactone Intermediate B->C Stahl Oxidation D Prostaglandin Analogue (e.g., Latanoprost) C->D Multi-step sequence (Side chain additions)

Caption: Organocatalytic route to Prostaglandin analogues.

Comparison of Prostaglandin Synthesis Routes
FeatureRoute via this compoundOrganocatalytic Route
Starting Material This compound (chiral)Succinaldehyde (achiral, inexpensive)
Key Intermediate Corey LactoneBicyclic Enal/Lactone
Stereocontrol Derived from chiral starting materialInduced by chiral organocatalyst
Number of Steps Latanoprost: ~19 steps from Corey Lactone starting materialsLatanoprost: 8 steps[1]
Overall Yield Variable, often lower due to multiple stepsLatanoprost: 30-42% over 5-6 steps from lactone intermediate[1]
Advantages Well-established, versatile for various prostaglandinsHighly convergent, shorter route, uses inexpensive starting materials[1]
Disadvantages Longer synthetic sequenceLower yield in the initial key aldol reaction (14%)[1]

Prostanoid Signaling Pathway

Prostaglandins exert their biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors (e.g., EP, FP, DP).[2][3] This binding initiates intracellular signaling cascades, such as the modulation of cyclic AMP (cAMP) levels, leading to a physiological response.[2][4]

G cluster_membrane Cell Membrane PG Prostaglandin (e.g., PGE2) R Prostanoid Receptor (e.g., EP4) PG->R G G-protein (Gs) R->G activates AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response phosphorylates targets

Caption: Simplified Prostanoid Receptor (Gs-coupled) Signaling Pathway.

Application in the Synthesis of Carbocyclic Nucleosides (Abacavir)

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group. This modification imparts greater stability against enzymatic degradation. This compound is a precursor to (1S,4R)-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of the anti-HIV drug Abacavir.

Synthetic Route to Abacavir via this compound Derivative

This established route involves the conversion of the starting diol monoacetate to a key amino alcohol intermediate, which is then coupled with a purine base precursor.

G A (1S,4R)-cis-4-Acetoxy- 2-cyclopenten-1-ol B (1S-cis)-4-Amino-2-cyclopentene- 1-methanol A->B Multi-step conversion C Coupling with 4,6-dichloro-5-aminopyrimidine B->C D Purine Ring Formation & Cyclopropylamine addition C->D E Abacavir D->E

Caption: Synthetic workflow for Abacavir.

Alternative Route: Asymmetric Synthesis via Ring-Closing Metathesis

An alternative, shorter synthesis of Abacavir has been developed featuring a ring-closing metathesis (RCM) reaction to form the chiral cyclopentenol core.

G A N-pentenoyloxazolidinone B Chiral Adduct with Acrolein A->B TiCl4, (-)-sparteine C Chiral Cyclopentenol via RCM B->C Grubbs' Catalyst D Abacavir C->D Multi-step sequence

Caption: Alternative asymmetric synthesis of Abacavir via RCM.[5]

Comparison of Abacavir Synthesis Routes
FeatureRoute via this compound derivativeAsymmetric Synthesis via RCM[5]
Starting Material This compound or related chiral pool materialChiral oxazolidinone and acrolein
Key Step Coupling of chiral amine with pyrimidineRing-Closing Metathesis (RCM)
Stereocontrol From chiral pool starting materialAsymmetric condensation using a chiral ligand
Number of Steps Generally longer sequencesShorter and efficient
Key Reagents Pyrimidine precursors, cyclizing agentsGrubbs' catalyst, chiral ligands (e.g., (-)-sparteine)
Advantages Utilizes a readily available chiral building blockConvergent, efficient, allows for diversification
Disadvantages Can be a longer, more linear synthesisRequires specialized catalysts and ligands

Mechanism of Action of Abacavir

Abacavir is a prodrug that is converted in the body to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by HIV reverse transcriptase.[6] Because CBV-TP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus inhibiting viral replication.[6]

G cluster_0 Cellular Activation cluster_1 HIV Reverse Transcription Abacavir Abacavir CBV_MP Carbovir Monophosphate Abacavir->CBV_MP Phosphorylation CBV_TP Carbovir Triphosphate (Active) CBV_MP->CBV_TP Phosphorylation RT HIV Reverse Transcriptase CBV_TP->RT Binds to DNA Growing Viral DNA RT->DNA Incorporates into Termination Chain Termination DNA->Termination Leads to

Caption: Mechanism of action for Abacavir as a chain terminator.

Experimental Protocols

Protocol 1: Oxidation of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate to (4R)-(+)-Acetoxy-2-cyclopenten-1-one[7]

This procedure is a key first step in the synthesis of the Corey lactone from a derivative of the title compound.

  • A flame-dried, 2-L, three-necked, round-bottomed flask, equipped with a Teflon-coated magnetic stirring bar, is purged with nitrogen and charged with 1.0 L of dry dichloromethane, 1.5 g of anhydrous sodium acetate, 70 g of 4 Å molecular sieves, and 23 g (162 mmol) of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

  • Finely powdered pyridinium chlorochromate (PCC) (50 g, 240 mmol) is added portionwise over a period of 5 minutes.

  • The mixture is stirred at room temperature for 3 hours, then filtered through a pad of Florisil.

  • The filtrate is concentrated on a rotary evaporator.

  • The residual dark oil is purified by flash chromatography on silica gel (eluting with 20% ethyl acetate in petroleum ether) to give 18.9 g (83% yield) of (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.

Protocol 2: Hydrolysis of N-acylated Abacavir intermediate[8]

This protocol describes the final deprotection step to yield Abacavir from an acylated precursor.

  • A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour.

  • The resulting solution is cooled to 20-25 °C and washed several times with a 25% solution of NaOH (10 ml).

  • The wet organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.

  • The residue is crystallized in ethyl acetate (150 ml) to afford Abacavir (7.2 g, 90% yield).

Conclusion

This compound remains a cornerstone in medicinal chemistry due to its utility in the stereocontrolled synthesis of prostaglandins and carbocyclic nucleosides. The established synthetic routes, such as the Corey lactone synthesis, are robust and versatile. However, modern synthetic methodologies, including organocatalysis and ring-closing metathesis, offer more convergent and efficient alternatives. The choice of synthetic route will depend on factors such as the desired scale, cost of reagents and catalysts, and the specific analogue being targeted. This guide provides researchers and drug development professionals with a comparative framework to evaluate these strategic options for the synthesis of these vital therapeutic agents.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure cyclopentenol, (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, is a critical chiral building block in the synthesis of numerous biologically active molecules, most notably prostaglandins and their analogues. The efficient and stereoselective synthesis of this intermediate is of paramount importance. This guide provides a comparative analysis of various catalytic systems employed for this asymmetric synthesis, with a focus on enzymatic kinetic resolution, the most predominantly utilized and effective strategy documented in the scientific literature.

Performance Comparison of Enzymatic Catalysts

The primary route to this compound involves the kinetic resolution of the prochiral starting material, cis-3,5-diacetoxycyclopentene. This process relies on the enantioselective hydrolysis of one of the acetate groups, catalyzed by a range of hydrolases. The table below summarizes the performance of several key enzymes in this transformation.

Catalyst (Enzyme)SubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reaction ConditionsReference
Electric Eel Acetylcholinesterase (EEAC) cis-3,5-Diacetoxycyclopentene90-95>99 (after recrystallization)pH 7 buffer, room temperatureOrganic Syntheses, Coll. Vol. 9, p.487 (1998)
Porcine Pancreas Lipase (PPL) cis-3,5-Diacetoxycyclopentene~5092pH 7 bufferGeneral literature data
Lipase QL (from Alcaligenes sp.) cis-Cyclopent-1-ene-3,5-diol (via transesterification)Good>95Low molecular weight ketone solvent, 10°C to room temp.EP1428888A1
Wheat Germ Lipase (R)-4-oxocyclopent-2-enyl acetate (hydrolysis step in a multi-step synthesis)--0.05 M phosphate buffer, room temp., 7 daysOrganic Syntheses, CV 9, 136
Metagenome-derived Esterases (e.g., Enzyme 7, 10, CE, CL1) cis-3,5-DiacetoxycyclopenteneAcceptableExcellentBuffer, 37°CTetrahedron: Asymmetry 19 (2008) 730–732

Note: The yield for kinetic resolutions is theoretically limited to 50% for the desired product, as the other enantiomer of the starting material remains unreacted. Some protocols may report higher yields based on the amount of starting material consumed.

Discussion of Catalytic Performance

Based on the available data, Electric Eel Acetylcholinesterase (EEAC) stands out as a highly effective catalyst for this transformation, offering both high chemical yield and exceptional enantioselectivity.[1] The enantiomeric excess of the product can be further enhanced to over 99% through a simple recrystallization step.[1] While Porcine Pancreas Lipase (PPL) is a commonly used and inexpensive lipase, its enantioselectivity for this specific substrate is lower than that of EEAC.[1]

Lipase QL from Alcaligenes sp. presents an interesting alternative, employed in a transesterification reaction starting from the corresponding diol. This method also achieves high enantiomeric excess. Other lipases, such as that from wheat germ, have been used in related transformations, though direct comparative data for the primary synthesis is less available.[2]

Recent research into metagenome-derived esterases has identified novel enzymes with complementary enantiopreferences and excellent enantioselectivity, in some cases surpassing that of traditionally used enzymes like pig liver esterase.[1] This highlights the potential for discovering new and highly efficient biocatalysts for this synthesis.

Non-Enzymatic Catalytic Approaches

While enzymatic kinetic resolution is the most established method, the development of non-enzymatic asymmetric catalysis is a constantly evolving field. However, for the specific synthesis of this compound, there is a notable scarcity of well-documented and highly efficient organocatalytic or metal-catalyzed methods in the peer-reviewed literature that rival the performance of enzymatic approaches. The research in this area tends to focus more broadly on the synthesis of chiral cyclopentenones. The high efficiency, mild reaction conditions, and exceptional selectivity of enzymatic methods have made them the preferred choice for this particular chiral building block.

Experimental Protocols

General Experimental Workflow for Enzymatic Kinetic Resolution

The general workflow for the enzymatic kinetic resolution of cis-3,5-diacetoxycyclopentene to produce this compound is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification start Dissolve cis-3,5-diacetoxycyclopentene in an appropriate solvent mix Combine substrate solution and buffer start->mix buffer Prepare aqueous buffer solution (e.g., pH 7) buffer->mix add_enzyme Add the selected enzyme (e.g., EEAC, PPL) mix->add_enzyme react Stir at controlled temperature (e.g., room temperature) add_enzyme->react monitor Monitor reaction progress (e.g., by TLC or GC) react->monitor extract Extract the product with an organic solvent (e.g., ethyl acetate) monitor->extract dry Dry the organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate the solution dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify recrystallize Recrystallize for enhanced enantiomeric purity purify->recrystallize final_product This compound recrystallize->final_product

Caption: General workflow for the enzymatic synthesis.

Detailed Protocol for EEAC-Catalyzed Hydrolysis

The following protocol is a summary of the procedure described in Organic Syntheses.

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Electric Eel Acetylcholinesterase (EEAC)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • A solution of cis-3,5-diacetoxycyclopentene in a minimal amount of a suitable organic solvent is prepared.

  • This solution is added to a stirred phosphate buffer (pH 7).

  • Electric Eel Acetylcholinesterase is added to the biphasic mixture.

  • The reaction is stirred at room temperature and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically when approximately 50% of the starting material is consumed), the reaction mixture is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • For achieving the highest enantiomeric purity, the product can be recrystallized from a suitable solvent system.

Logical Relationships in Enzymatic Kinetic Resolution

The underlying principle of this synthetic strategy is the differential rate of reaction of the two enantiotopic acetate groups in the prochiral substrate with the chiral catalyst (enzyme).

G cluster_products Reaction Products prochiral Prochiral Substrate (cis-3,5-diacetoxycyclopentene) enzyme Chiral Catalyst (Hydrolase Enzyme) prochiral->enzyme Enantioselective hydrolysis product Desired Enantiomer (this compound) enzyme->product Fast reaction path unreacted Unreacted Enantiomer of Starting Material enzyme->unreacted Slow reaction path

Caption: Principle of enzymatic kinetic resolution.

Conclusion

For the asymmetric synthesis of this compound, enzymatic kinetic resolution of cis-3,5-diacetoxycyclopentene is the most effective and well-established method. Among the various enzymes, Electric Eel Acetylcholinesterase (EEAC) provides a superior combination of high yield and excellent enantioselectivity. While the field of asymmetric catalysis continues to expand, enzymatic methods currently offer the most practical and efficient route to this valuable chiral intermediate for pharmaceutical and research applications.

References

Safety Operating Guide

Safe Disposal of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While the toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with caution[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended. A minimum layer thickness of 0.11 mm is advised[1].

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: All handling of this chemical, especially during waste collection and preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Not specified (Assumed to be solid or liquid)
Storage Temperature +2°C to +8°C[2]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert substance such as sand, vermiculite, or diatomaceous earth. For solid spills, carefully sweep up the material[1]. Avoid creating dust[1].

  • Collection: Place the absorbed or swept-up material into a suitable, closed, and clearly labeled waste container for disposal[1].

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company[1]. Do not dispose of this chemical down the drain or in regular trash[3][4].

Experimental Protocol for Chemical Disposal:

  • Identification and Classification: The first step is to accurately identify the chemical waste. This involves consulting the SDS to understand its specific hazards. This compound should be treated as hazardous waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[5][6]. It should be collected in a dedicated, properly labeled hazardous waste container[7]. Incompatible chemicals must be segregated to prevent dangerous reactions[5][6].

  • Container Selection: Use a chemically resistant container that can be securely sealed[3][5]. The container must be in good condition, free of leaks, and compatible with the chemical[4][5]. The original container is often the best choice for waste storage[4].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[5][6]. The label should also include the date when waste was first added to the container[6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[7]. Keep the container closed except when adding waste[3][5].

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's EHS department or a licensed waste disposal contractor[3][5].

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

Procedure for Empty Container Disposal:

  • Thoroughly empty all contents from the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste[3].

  • For containers that held toxic chemicals, it is recommended to triple-rinse with an appropriate solvent, collecting all rinsate as hazardous waste[4][5].

  • After rinsing, the labels on the container must be defaced or removed before it can be disposed of as solid waste or recycled[3][4].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Chemical is designated as waste B Consult Safety Data Sheet (SDS) and institutional EHS guidelines A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Is this a spill or routine waste collection? C->D E Follow Spill Management Protocol D->E Spill F Segregate this compound waste D->F Routine Collection G Select a compatible, sealable, and non-leaking container E->G F->G H Label container as 'Hazardous Waste' with full chemical name and date G->H I Store in designated Satellite Accumulation Area H->I J Is the container full or has it reached the accumulation time limit? I->J J->I No K Arrange for pickup by licensed waste disposal service via EHS J->K Yes L End: Waste is properly disposed K->L

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, tailored for researchers and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant GlovesNitrile gloves are a suitable option.[2]
Lab CoatStandard laboratory coat.
Respiratory Protection Dust Mask (if handling solid form and dust is generated)Type N95 (US) or Type P1 (EN 143).[1]

Experimental Protocols: Safe Handling and Disposal

Receipt and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between +2°C and +8°C.[4]

  • The substance is a combustible solid; therefore, keep it away from heat, sparks, and open flames.[3]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Don appropriate PPE as detailed in the table above before handling the compound.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[3]

  • Prevent the generation of dust if handling the solid form. If dust is unavoidable, use a suitable respirator.[1]

  • After handling, wash hands thoroughly with soap and water.[1]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert substance like vermiculite or sand.[2]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be treated as hazardous waste.[2]

Disposal Plan:

  • Dispose of unused or waste this compound as hazardous chemical waste.

  • Do not dispose of the chemical down the drain.[2]

  • Collect waste in a dedicated, clearly labeled, and sealed container.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a certified chemical waste disposal service.[2][3]

  • Contaminated gloves and other disposable materials should also be disposed of as hazardous waste.[1]

Workflow Visualization

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Retrieve from Storage Retrieve from Storage Perform Experiment Perform Experiment Retrieve from Storage->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Spill Response Spill Response Perform Experiment->Spill Response First Aid First Aid Perform Experiment->First Aid Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.